molecular formula C16H17ClN2O4S B1671582 NLRP3-IN-2 CAS No. 16673-34-0

NLRP3-IN-2

Cat. No.: B1671582
CAS No.: 16673-34-0
M. Wt: 368.8 g/mol
InChI Key: KVWWTCSJLGHLRM-UHFFFAOYSA-N
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Description

an anti-inflammatory agent;  structure in first source

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWTCSJLGHLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057660
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
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Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16673-34-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
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Record name 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
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Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
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Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
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Record name 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-2 (YQ128)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NLRP3-IN-2, a potent and selective second-generation inhibitor of the NLRP3 inflammasome, also identified in scientific literature as compound 17 (YQ128). This document details the scientific background, synthesis pathway, biological activity, and key experimental protocols for researchers in the field of inflammation and drug discovery.

Introduction to the NLRP3 Inflammasome and Its Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders, making it a prime therapeutic target.

This compound (YQ128) emerged from structure-activity relationship (SAR) studies of a new chemical scaffold of selective NLRP3 inflammasome inhibitors. It has demonstrated potent and selective inhibition of the NLRP3 inflammasome, highlighting its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics.

Discovery and Synthesis of this compound (YQ128)

This compound (YQ128) was developed through the optimization of a sulfonamide-based chemical scaffold. The synthesis is a multi-step process, which is outlined below.

Synthesis Pathway

The synthesis of this compound (YQ128) involves the following key steps:

  • Step 1: Synthesis of the Sulfonamide Intermediate: The synthesis begins with the reaction of 4-aminobenzenesulfonamide with 5-chloro-2-methoxybenzoyl chloride in the presence of a base to form the corresponding N-acylated sulfonamide.

  • Step 2: Introduction of the Propargyl Group: The sulfonamide nitrogen is then alkylated with propargyl bromide to introduce the alkyne functionality.

  • Step 3: Acrylamide Formation: Finally, the free amine is acylated with acryloyl chloride to yield the final product, this compound (YQ128).

Detailed Synthesis Protocol

A detailed, step-by-step protocol for the synthesis of this compound (YQ128) is as follows:

Step 1: Synthesis of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide

  • To a solution of 4-aminobenzenesulfonamide (1.0 eq) in anhydrous pyridine at 0 °C, add 5-chloro-2-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide.

Step 2: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine

  • To a solution of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

Step 3: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)acrylamide (this compound / YQ128)

  • To a solution of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound (YQ128) as a solid.

Biological Activity and Pharmacokinetic Profile

The biological activity of this compound (YQ128) has been characterized in various in vitro and in vivo models.

In Vitro Activity and Selectivity

This compound (YQ128) is a potent inhibitor of the NLRP3 inflammasome. Its inhibitory activity has been quantified in different cell-based assays.

Parameter Cell Line Assay Conditions Value Reference
IC50 J774A.1 MacrophagesLPS/ATP-induced IL-1β release0.30 ± 0.01 µM[1][2]
IC50 Mouse Peritoneal MacrophagesLPS/ATP-induced IL-1β release1.59 ± 0.60 µM[1]

Importantly, this compound (YQ128) has demonstrated high selectivity for the NLRP3 inflammasome over other inflammasomes, such as NLRC4 and AIM2.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have provided insights into the in vivo disposition of this compound (YQ128).

Parameter Route of Administration Dose Value Reference
Half-life (t1/2) Intravenous20 mg/kg6.6 hours[1][2]
Oral Bioavailability Oral20 mg/kg~10%[1][2]

These studies indicate that while this compound (YQ128) has a reasonable half-life, its oral bioavailability is limited, suggesting that future drug development efforts may focus on improving this property.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound (YQ128).

NLRP3 Inflammasome Activation and Inhibition Assay in J774A.1 Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in J774A.1 murine macrophages using Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP), and the assessment of inhibitory activity.

Materials:

  • J774A.1 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (from E. coli O111:B4)

  • ATP

  • This compound (YQ128) or other test compounds

  • ELISA kit for mouse IL-1β

Procedure:

  • Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (YQ128) for 30 minutes.

  • Activation: Add ATP (5 mM) to the wells to activate the NLRP3 inflammasome and incubate for 30 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

Inflammasome Selectivity Assay

This protocol is used to determine the selectivity of this compound (YQ128) for the NLRP3 inflammasome over the NLRC4 and AIM2 inflammasomes.

Materials:

  • J774A.1 macrophage cell line

  • LPS

  • Flagellin (for NLRC4 activation)

  • Poly(dA:dT) (for AIM2 activation)

  • This compound (YQ128)

  • ELISA kit for mouse IL-1β

Procedure:

  • Cell Seeding and Priming: Seed and prime J774A.1 cells with LPS as described in the NLRP3 activation assay protocol.

  • Inhibitor Treatment: Treat the primed cells with this compound (YQ128) at a fixed concentration (e.g., 10 µM).

  • Inflammasome Activation:

    • NLRC4 Activation: Transfect the cells with Flagellin (1 µg/mL) and incubate for 6 hours.

    • AIM2 Activation: Transfect the cells with Poly(dA:dT) (1 µg/mL) and incubate for 8 hours.

  • Supernatant Collection and IL-1β Measurement: Collect the supernatants and measure the IL-1β concentration as described previously.

  • Data Analysis: Compare the IL-1β levels in the presence and absence of the inhibitor to determine the effect on NLRC4 and AIM2 inflammasome activation.

Rat Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound in rats following intravenous (IV) and oral (PO) administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (YQ128)

  • Vehicle for IV and PO administration (e.g., saline, PEG400)

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the dosing solutions of this compound (YQ128) in the appropriate vehicle for both IV and PO administration.

  • Administration:

    • IV Administration: Administer a single bolus dose of this compound (YQ128) via the tail vein.

    • PO Administration: Administer a single dose of this compound (YQ128) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound (YQ128) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR binds Cytokine Receptors Cytokine Receptors NF-κB Pathway NF-κB Pathway Cytokine Receptors->NF-κB Pathway activates NLRP3 NLRP3 ASC ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 autocatalytic cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation GSDMD-N GSDMD-N Gasdermin D->GSDMD-N pore formation Pyroptosis Pyroptosis GSDMD-N->Pyroptosis This compound This compound TLR->NF-κB Pathway activates Cytokines Cytokines Cytokines->Cytokine Receptors binds Transcription Transcription NF-κB Pathway->Transcription induces Transcription->Pro-IL-1β NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive upregulates NLRP3_inactive->NLRP3 conformational change Activation Stimuli K+ efflux, ROS production, Lysosomal rupture Activation Stimuli->NLRP3_inactive activates

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow for Discovery and Characterization of this compound

Experimental_Workflow start Start: Lead Scaffold sar Structure-Activity Relationship (SAR) Studies start->sar synthesis Chemical Synthesis of Analogs (e.g., YQ128) sar->synthesis invitro_screening In Vitro Screening: NLRP3 Inhibition Assay (J774A.1 cells, IL-1β release) synthesis->invitro_screening ic50 IC50 Determination invitro_screening->ic50 selectivity Selectivity Assays: NLRC4 and AIM2 Inflammasomes ic50->selectivity invivo In Vivo Studies: Pharmacokinetics in Rats (IV and PO administration) selectivity->invivo pk_analysis Pharmacokinetic Parameter Analysis invivo->pk_analysis end End: Characterized Lead (this compound / YQ128) pk_analysis->end

Caption: Workflow for this compound discovery.

References

The Structure-Activity Relationship of Sulfonamide-Based NLRP3 Inflammasome Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] This has made the NLRP3 inflammasome an attractive target for therapeutic intervention. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of sulfonamide-based NLRP3 inhibitors, culminating in the development of the potent and selective inhibitor, YQ128.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, involving a priming signal and an activation signal.[3][4][5]

  • Signal 1 (Priming): The priming step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4][5]

  • Signal 2 (Activation): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the NLRP3 inflammasome.[1] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3]

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_exp NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_exp NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18

Canonical NLRP3 Inflammasome Activation Pathway.

Structure-Activity Relationship of Sulfonamide-Based Inhibitors

The development of potent and selective NLRP3 inhibitors has been a focus of recent research. A series of sulfonamide-based analogs have been synthesized and evaluated, leading to the identification of YQ128 as a lead compound with significant inhibitory activity.[2]

Core Scaffold and Modifications

The core scaffold of this series consists of a central sulfonamide linkage connecting two aromatic rings, with further substitutions. The initial lead compound, HL16, showed non-selective inhibition of the NLRP3 inflammasome. Systematic modifications were made to different parts of the molecule to improve potency and selectivity, leading to the discovery of YQ128 (compound 17).[2]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a selection of the synthesized sulfonamide analogs, with their inhibitory potency (IC50) against IL-1β release in J774A.1 macrophage cells.

CompoundR1R2R3IC50 (µM) for IL-1β Release
HL16 HHH>10
5 --Phenylacetamide~5 (estimated)
6 --Thiophene~5 (estimated)
17 (YQ128) Propargyl4-FH0.30 ± 0.01
19 Propargyl4-F2-CH30.12 ± 0.01

Data sourced from multiple studies on sulfonamide-based NLRP3 inhibitors.[2][6][7]

Key SAR Insights:

  • Sulfonamide and Benzyl Moiety: The sulfonamide and benzyl groups were found to be crucial for selectivity.[6]

  • Propargyl Group (R1): The introduction of a propargyl group at the R1 position significantly enhanced the inhibitory potency, as seen in YQ128.[2]

  • Substitution on the Phenyl Ring (R2): A fluorine atom at the para-position of the phenyl ring (R2) was shown to be favorable for activity.[2]

  • Modifications on the Amide Moiety (R3): Replacement of the phenyl ring in the amide portion with a phenylacetamide (compound 5) or a thiophene (compound 6) maintained inhibitory potency. Further optimization of this region led to more potent compounds like compound 19.[6][7]

Experimental Protocols

The evaluation of these NLRP3 inhibitors involved a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Evaluation of NLRP3 Inhibition

A common workflow for assessing the in vitro activity of NLRP3 inhibitors is outlined below.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Macrophages (J774A.1 or BMDMs) Priming Priming: LPS (e.g., 1 µg/mL, 4h) Cells->Priming Inhibitor Add Inhibitor (e.g., YQ128) Priming->Inhibitor Activation Activation: ATP or Nigericin Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant ELISA Measure IL-1β by ELISA Supernatant->ELISA IC50 Calculate IC50 ELISA->IC50

Workflow for In Vitro NLRP3 Inhibition Assay.

Detailed Methodologies:

  • Cell Culture: Murine J774A.1 macrophages or bone marrow-derived macrophages (BMDMs) are commonly used.[8][9]

  • NLRP3 Inflammasome Activation:

    • Priming: Cells are primed with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.[10]

    • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., YQ128) for a defined period (e.g., 30 minutes).[11]

    • Activation: The inflammasome is then activated with a second signal, such as ATP or nigericin.[10]

  • Measurement of IL-1β Secretion: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[8]

  • Selectivity Assays: To determine if the inhibition is specific to NLRP3, similar assays are performed using activators of other inflammasomes, such as AIM2 (activated by poly(dA:dT)) and NLRC4 (activated by Salmonella typhimurium).[5]

  • ASC Oligomerization Assay: ASC oligomerization, a key step in inflammasome assembly, can be visualized by immunofluorescence microscopy or by Western blotting of cross-linked cell lysates.[5]

In Vivo Efficacy Model
  • LPS-Induced Systemic Inflammation: Mice are challenged with LPS to induce a systemic inflammatory response that is dependent on the NLRP3 inflammasome. The test compound is administered prior to the LPS challenge.[2]

  • Cytokine Measurement: Blood samples are collected, and the levels of IL-1β and other cytokines like TNF-α are measured to assess the in vivo efficacy and selectivity of the inhibitor.[2]

Conclusion

The systematic structure-activity relationship studies of sulfonamide-based NLRP3 inhibitors have led to the development of potent and selective compounds like YQ128.[2] The key takeaways from this research underscore the importance of specific structural motifs, such as the propargyl group and appropriate substitutions on the aromatic rings, for achieving high inhibitory activity. The detailed experimental protocols provide a robust framework for the evaluation of novel NLRP3 inflammasome inhibitors. Further optimization of this chemical scaffold holds promise for the development of new therapeutics for a wide range of inflammatory diseases.

References

Species-Specific Effects of NLRP3 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is a major focus of therapeutic research. However, significant species-specific differences in the pharmacology of these inhibitors pose a considerable challenge for preclinical to clinical translation. This technical guide provides an in-depth overview of the species-specific effects of NLRP3 inhibitors, utilizing data from well-characterized compounds to illustrate these differences. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in navigating this complex area of drug development.

Introduction to NLRP3 and Species-Specific Considerations

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] While the overall NLRP3 signaling pathway is conserved between humans and mice, there are notable differences in the activation triggers and the amino acid sequences of the NLRP3 protein itself. These differences can lead to significant variations in the potency and efficacy of NLRP3 inhibitors between species. For instance, human monocytes can activate the NLRP3 inflammasome in response to lipopolysaccharide (LPS) alone, a phenomenon not typically observed in mouse macrophages which require a second signal.[3] Furthermore, some components of the NLRP3 inflammasome pathway, such as NLRP11, are expressed in humans but not in mice, highlighting the specific complexity of inflammasome regulation in humans.[4][5]

Quantitative Analysis of Species-Specific NLRP3 Inhibition

The inhibitory activity of NLRP3 modulators can vary significantly between human and murine models. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized NLRP3 inhibitors, demonstrating their species-specific effects.

Table 1: Inhibitory Activity of MCC950 on NLRP3 Inflammasome Activation

SpeciesCell TypeActivator(s)Measured EndpointIC50 (nM)
HumanTHP-1 cellsLPS + NigericinASC Speck Formation3
HumanTHP-1 cellsLPS + NigericinIL-1β Release124
HumanPrimary MonocytesLPS + NigericinIL-1β Release530
MouseNeonatal MicrogliaLPS + ATPIL-1β Release60

Table 2: Inhibitory Activity of CY-09 on NLRP3 Inflammasome Activation

SpeciesCell TypeActivator(s)Measured EndpointIC50 (µM)
MouseBone Marrow-Derived Macrophages (BMDMs)LPS + variousIL-1β Release6

Table 3: Inhibitory Activity of BAL-0028 on NLRP3 Inflammasome Activation

SpeciesCell TypeActivator(s)Measured EndpointIC50 (nM)
HumanTHP-1 cellsLPS + NigericinIL-1β Release57.5
PrimateCellsNot specifiedNot specifiedEffective
MouseCellsNot specifiedNot specifiedNo inhibitory activity
RatCellsNot specifiedNot specifiedNo inhibitory activity
DogCellsNot specifiedNot specifiedNo inhibitory activity
RabbitCellsNot specifiedNot specifiedNo inhibitory activity

Note: The data presented is for well-characterized NLRP3 inhibitors and is intended to be illustrative of the species-specific differences observed. "NLRP3-IN-2" is used as a placeholder in this guide, as specific public data for a compound with this exact name is not available.

Experimental Protocols for Assessing Species-Specific NLRP3 Inhibition

Accurate assessment of the species-specific activity of NLRP3 inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

Cell Culture and Differentiation
  • Human THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Mouse Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate into macrophages by culturing in DMEM supplemented with 10% FBS, 20% L929 cell-conditioned medium (as a source of M-CSF), and antibiotics for 7 days.

  • Mouse J774A.1 Macrophages: Culture the J774A.1 cell line in DMEM supplemented with 10% FBS and antibiotics.

NLRP3 Inflammasome Activation and Inhibition Assay
  • Priming (Signal 1):

    • Seed differentiated THP-1 cells, primary human monocytes, or mouse BMDMs in 96-well plates.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours or overnight for THP-1 cells) to induce the expression of pro-IL-1β and NLRP3.[5]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.

  • Activation (Signal 2):

    • Stimulate the cells with a second signal to activate the NLRP3 inflammasome. Common activators include:

      • Nigericin: (e.g., 10 µM for 1 hour) - a potassium ionophore.

      • ATP: (e.g., 5 mM for 45-60 minutes) - activates the P2X7 receptor.

      • Monosodium Urate (MSU) crystals: (e.g., 150 µg/mL for 6 hours) - a danger-associated molecular pattern (DAMP).

  • Endpoint Measurement:

    • Collect the cell culture supernatants to measure the levels of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human or mouse IL-1β.

    • For ASC speck visualization, cells can be fixed, permeabilized, and stained with an anti-ASC antibody followed by fluorescence microscopy.

Specificity Assays

To ensure the inhibitor is specific for the NLRP3 inflammasome, its effect on other inflammasomes should be assessed.

  • AIM2 Inflammasome Activation: Prime cells with LPS and then transfect with poly(dA:dT) to activate the AIM2 inflammasome.

  • NLRC4 Inflammasome Activation: Prime cells with LPS and then infect with Salmonella typhimurium or transfect with flagellin to activate the NLRC4 inflammasome.

Measure IL-1β release as described above. A selective NLRP3 inhibitor should not significantly inhibit IL-1β release induced by AIM2 or NLRC4 activators.

Visualizing Key Pathways and Workflows

Canonical NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) DAMPs TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B transcription NLRP3_protein NLRP3 (inactive) NFkB->NLRP3_protein transcription IL1B IL-1β (mature) Pro_IL1B->IL1B cleavage NLRP3_active NLRP3 (active) Stimuli Stimuli (e.g., ATP, Nigericin, MSU) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->Pro_IL1B GSDMD Gasdermin D Casp1->GSDMD cleavage Pyroptosis Pyroptosis IL1B->Pyroptosis release GSDMD->Pyroptosis pore formation Inhibitor NLRP3 Inhibitor (e.g., this compound) Inhibitor->NLRP3_active binds & inhibits

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Workflow for Assessing NLRP3 Inhibitor Activity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Start: Human or Mouse Myeloid Cells culture Cell Culture & Differentiation start->culture priming 1. Priming (LPS) culture->priming inhibitor 2. Add NLRP3 Inhibitor priming->inhibitor activation 3. Activation (ATP, Nigericin, etc.) inhibitor->activation supernatant 4. Collect Supernatant activation->supernatant elisa 5. IL-1β ELISA supernatant->elisa data 6. Calculate IC50 elisa->data end End: Species-Specific Potency data->end

Caption: Workflow for determining NLRP3 inhibitor potency.

Logical Relationship of Species-Specific Effects

Species_Specificity cluster_human Human NLRP3 cluster_mouse Mouse NLRP3 hNLRP3 Human NLRP3 Protein hActivity High Inhibitor Activity hNLRP3->hActivity Difference Amino Acid Sequence Differences hNLRP3->Difference mNLRP3 Mouse NLRP3 Protein mActivity Low/No Inhibitor Activity mNLRP3->mActivity mNLRP3->Difference Inhibitor Species-Specific NLRP3 Inhibitor Inhibitor->hNLRP3 Binds effectively Inhibitor->mNLRP3 Binds poorly

Caption: Basis of species-specific NLRP3 inhibitor effects.

Conclusion

The development of potent and selective NLRP3 inhibitors holds great promise for the treatment of a multitude of inflammatory diseases. However, the species-specific differences in inhibitor activity represent a significant hurdle in the translation of preclinical findings to clinical success. A thorough understanding of these differences, supported by robust in vitro characterization in both human and relevant animal models, is essential. This guide provides a framework for researchers to approach the study of NLRP3 inhibitors, with a focus on elucidating and navigating their species-specific effects to facilitate the development of effective therapeutics.

References

Role of NLRP3 inflammasome in innate immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the NLRP3 Inflammasome in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. Central to this rapid response is the inflammasome, a multi-protein complex that triggers inflammation.[1] Among the various inflammasomes identified, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most extensively studied due to its role in both infectious and sterile inflammation.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, atherosclerosis, and type II diabetes, making it a prime target for therapeutic intervention.[4][5]

This technical guide provides a comprehensive overview of the NLRP3 inflammasome, detailing its structure, activation pathways, downstream effects, and its pivotal role in innate immunity. It includes detailed experimental protocols for studying its function and summarizes key quantitative data for researchers in the field.

Structure of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic protein complex assembled in response to specific stimuli.[1] Its formation involves three key components that interact through homotypic domain interactions.[6][7]

  • Sensor: NLRP3 is the sensor molecule that detects intracellular disturbances. It is a tripartite protein consisting of an N-terminal pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT or NOD), and a C-terminal leucine-rich repeat (LRR) domain.[6][8][9]

  • Adaptor: The Apoptosis-associated Speck-like protein containing a CARD (ASC) acts as an adaptor, bridging the sensor to the effector. ASC contains an N-terminal PYD and a C-terminal caspase activation and recruitment domain (CARD).[6][10]

  • Effector: Pro-caspase-1 is the inactive zymogen of the effector enzyme caspase-1. It contains an N-terminal CARD, which allows its recruitment to the complex.[6]

Upon activation, NLRP3 oligomerizes and recruits ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.[10][11] In many cases, the NIMA-related kinase 7 (NEK7) is also required for NLRP3 activation through direct binding.[6][12]

Table 1: Key Components of the NLRP3 Inflammasome

ComponentProtein DomainsFunction
NLRP3 PYD, NACHT, LRRSenses danger signals and initiates inflammasome assembly.[6][8]
ASC PYD, CARDAdaptor protein that links NLRP3 to pro-caspase-1.[6][9]
Pro-Caspase-1 CARD, p20, p10Inactive zymogen of caspase-1; the effector protease.[6]
NEK7 Serine/Threonine KinaseRequired for NLRP3 conformational change and activation.[6][12]

Signaling Pathways of NLRP3 Inflammasome Activation

NLRP3 activation is a tightly regulated process that typically requires two distinct signals, a model known as the "two-signal hypothesis".[13][14] This ensures that the potent inflammatory response is initiated only when necessary. In addition to this canonical pathway, non-canonical and alternative pathways have also been described.

Canonical Pathway

The canonical activation pathway involves a priming step (Signal 1) followed by an activation step (Signal 2).[15][16]

  • Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that engage pattern-recognition receptors (PRRs) like Toll-like receptors (TLRs).[8][17] This engagement activates the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, notably pro-IL-1β and pro-IL-18.[2][18]

  • Signal 2 (Activation): A second, distinct stimulus triggers the assembly and activation of the inflammasome complex. NLRP3 can be activated by a vast array of stimuli, suggesting it senses a common downstream cellular stress event rather than directly binding each agonist.[2][19] Key triggers for Signal 2 include:

    • Ionic Flux: Potassium (K+) efflux is considered a common trigger for NLRP3 activation.[4]

    • Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA can activate NLRP3.[17][20]

    • Lysosomal Damage: Particulate matter like monosodium urate (MSU) crystals, silica, and asbestos can cause lysosomal rupture, releasing cathepsins into the cytosol and activating the inflammasome.[3][13][18]

    • Extracellular ATP: ATP released from damaged cells binds to the P2X7 receptor, inducing pore formation and K+ efflux.[13]

Non-Canonical_and_Alternative_Pathways Non-Canonical and Alternative NLRP3 Activation intra_LPS Intracellular LPS Casp4_5 Caspase-4/5 (Human) Caspase-11 (Mouse) intra_LPS->Casp4_5 GSDMD_nc GSDMD Cleavage Casp4_5->GSDMD_nc Pyroptosis_nc Pyroptosis GSDMD_nc->Pyroptosis_nc K_efflux K+ Efflux GSDMD_nc->K_efflux NLRP3_assembly Canonical NLRP3 Assembly K_efflux->NLRP3_assembly extra_LPS Extracellular LPS TLR4 TLR4 extra_LPS->TLR4 RIPK1_FADD RIPK1-FADD TLR4->RIPK1_FADD Casp8 Caspase-8 RIPK1_FADD->Casp8 pro_IL1B Pro-IL-1β Casp8->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B Experimental_Workflow General Experimental Workflow for an NLRP3 Activation Assay cluster_prep cluster_treatment cluster_collection cluster_analysis Culture Culture Cells (e.g., BMDMs, THP-1) Seed Seed cells in plates Culture->Seed Prime Prime with Signal 1 (e.g., LPS for 3-4h) Seed->Prime Inhibit Add Inhibitor (Optional, pre-incubation) Prime->Inhibit Activate Activate with Signal 2 (e.g., Nigericin for 1h) Inhibit->Activate Centrifuge Centrifuge plate Activate->Centrifuge Collect Collect Supernatant (for secreted proteins) Centrifuge->Collect Lyse Lyse Cells (for total protein/LDH) Centrifuge->Lyse ELISA ELISA for IL-1β Collect->ELISA LDH_Assay LDH Assay for Pyroptosis Collect->LDH_Assay Lyse->LDH_Assay (Max Lysis Control) Western_Blot Western Blot for Caspase-1 Lyse->Western_Blot

References

An In-depth Technical Guide on the Downstream Signaling Pathways of the NLRP3/AIM2 Inhibitor, NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by NLRP3-IN-2, a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes. This compound, also identified as compound J114, demonstrates significant species-specific inhibitory effects on inflammasome-dependent pyroptosis and cytokine release. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved. The information presented herein is intended to support further research and drug development efforts targeting inflammasome-mediated inflammatory diseases.

Introduction to NLRP3 and AIM2 Inflammasomes

The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor pyrin domain-containing 3 (NLRP3) and absent in melanoma 2 (AIM2) are critical cytosolic sensors that, upon activation, assemble multiprotein complexes known as inflammasomes.

The canonical activation of the NLRP3 and AIM2 inflammasomes leads to the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis. Dysregulation of NLRP3 and AIM2 inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases.

This compound: A Dual Inhibitor of NLRP3 and AIM2 Inflammasomes

This compound (also known as NLRP3/AIM2-IN-2 or J114) is a novel small molecule inhibitor that has been identified to potently block the activation of both NLRP3 and AIM2 inflammasomes[1][2].

Mechanism of Action

This compound exerts its inhibitory effect by directly interfering with the assembly of the inflammasome complex. Mechanistic studies have revealed that the compound disrupts the crucial interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC. By preventing this association, this compound effectively inhibits the downstream oligomerization of ASC, a critical step for the recruitment and activation of pro-caspase-1[2]. Consequently, the downstream signaling events, including cytokine processing and pyroptosis, are suppressed. It is important to note that this compound does not inhibit the NLRC4 inflammasome, indicating a degree of specificity in its action[2].

Downstream Signaling Pathways Modulated by this compound

The primary downstream effect of this compound is the suppression of the canonical inflammasome signaling cascade. This is achieved by targeting an early and essential step in inflammasome formation.

Inhibition of Caspase-1 Activation

By preventing the formation of a functional inflammasome complex, this compound blocks the proximity-induced auto-activation of pro-caspase-1. This leads to a significant reduction in the levels of active caspase-1 within the cell[2].

Reduction of Pro-inflammatory Cytokine Secretion

A direct consequence of inhibited caspase-1 activity is the reduced processing and secretion of IL-1β and IL-18. Studies have demonstrated that this compound potently decreases the release of mature IL-1β from human macrophages in a dose-dependent manner[2].

Attenuation of Pyroptotic Cell Death

The cleavage of GSDMD by active caspase-1 is the executioner step of pyroptosis. By inhibiting caspase-1 activation, this compound effectively prevents the cleavage of GSDMD and the subsequent formation of membrane pores, thereby protecting cells from pyroptotic death[1][2].

Quantitative Data

This compound has been shown to be a potent inhibitor, particularly in human cells, with marked species-specific differences in its efficacy[2].

Cell Line/ModelAssayIC50 (µM)Reference
Human THP-1 macrophagesPyroptosis Inhibition0.077 ± 0.008[2]
Human THP-1 macrophagesIL-1β Secretion0.098[2]
Mouse J774A.1 macrophagesIL-1β Secretion14.62[2]
Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β Secretion48.98[2]

Table 1: In vitro potency of this compound (J114) in different cell types.

Signaling Pathway and Experimental Workflow Diagrams

Canonical NLRP3/AIM2 Inflammasome Signaling Pathway

NLRP3_AIM2_Pathway cluster_upstream Upstream Signals cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, dsDNA) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates AIM2 AIM2 PAMPs_DAMPs->AIM2 Activates ASC ASC NLRP3->ASC Recruits AIM2->ASC Recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Activates pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves GSDMD Gasdermin D caspase1->GSDMD Cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) pro_IL18->IL18 pyroptosis Pyroptosis GSDMD->pyroptosis Induces

Caption: Canonical NLRP3 and AIM2 inflammasome activation pathway.

Mechanism of Action of this compound

NLRP3_IN_2_MOA cluster_inflammasome Inflammasome Complex Formation cluster_inhibition Inhibited Downstream Events NLRP3 NLRP3 ASC ASC NLRP3->ASC Interaction AIM2 AIM2 AIM2->ASC Interaction pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruitment caspase1_activation Caspase-1 Activation pro_caspase1->caspase1_activation NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3 Inhibits Interaction with ASC NLRP3_IN_2->AIM2 Inhibits Interaction with ASC cytokine_secretion IL-1β/IL-18 Secretion caspase1_activation->cytokine_secretion pyroptosis Pyroptosis caspase1_activation->pyroptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays start Culture Macrophages (e.g., THP-1, BMDMs) priming Prime with LPS start->priming inhibitor Pre-treat with This compound priming->inhibitor activation Activate with NLRP3/AIM2 agonist (e.g., Nigericin, poly(dA:dT)) inhibitor->activation elisa Measure IL-1β/IL-18 in supernatant (ELISA) activation->elisa ldh Measure LDH release in supernatant (Pyroptosis) activation->ldh wb Analyze Caspase-1 cleavage and GSDMD cleavage (Western Blot) activation->wb coip Assess NLRP3/AIM2-ASC interaction (Co-IP) activation->coip

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols based on standard methodologies for studying inflammasome activation and inhibition. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Cell Culture and Differentiation
  • Human THP-1 Monocytes: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. To differentiate into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Mouse Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate into macrophages.

In Vitro Inflammasome Activation and Inhibition Assay
  • Cell Seeding: Seed differentiated THP-1 cells or BMDMs in appropriate culture plates (e.g., 96-well for ELISAs, 6-well for Western blotting).

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1-2 hours.

  • Activation:

    • NLRP3 Activation: Stimulate the cells with an NLRP3 agonist such as Nigericin (e.g., 10 µM for 1-2 hours) or ATP (e.g., 5 mM for 30-60 minutes).

    • AIM2 Activation: Transfect the cells with poly(dA:dT) (e.g., 1 µg/mL) using a suitable transfection reagent for 4-6 hours.

  • Sample Collection: Collect the cell culture supernatants for cytokine and LDH analysis. Lyse the cells to prepare protein lysates for Western blotting.

Measurement of Cytokine Secretion
  • Quantify the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Assessment of Pyroptosis (LDH Assay)
  • Measure the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant, an indicator of cell lysis and pyroptosis, using a commercially available LDH cytotoxicity assay kit.

Western Blot Analysis
  • Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-immunoprecipitation (Co-IP)
  • Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Incubate the cell lysates with an antibody against either NLRP3 or AIM2, or an isotype control antibody, coupled to protein A/G beads.

  • After incubation and washing steps to remove non-specific binding, elute the immunoprecipitated proteins.

  • Analyze the eluates by Western blotting using an antibody against ASC to determine if it co-precipitated with NLRP3 or AIM2. A reduction in the ASC band in the presence of this compound would confirm the disruption of the interaction.

Conclusion

This compound is a potent dual inhibitor of the NLRP3 and AIM2 inflammasomes with a clear mechanism of action involving the disruption of inflammasome assembly. Its significant, species-specific efficacy, particularly in human cells, makes it a valuable tool for research into inflammasome-driven pathologies and a promising starting point for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these critical innate immune signaling pathways.

References

Illuminating the Core: An In-depth Technical Guide to NLRP3 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for confirming cellular target engagement of NLRP3 inhibitors. This document focuses on the well-characterized inhibitor MCC950 as a case study, due to the limited public information on "NLRP3-IN-2".

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][2][3][4][5] Developing potent and selective NLRP3 inhibitors requires robust methods to confirm direct target engagement within the complex cellular environment. This guide provides an in-depth overview of the key methodologies used to assess the binding of small molecules to NLRP3 in cells, featuring detailed protocols and data presentation for the widely studied inhibitor, MCC950.

The NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation is a multi-step process, broadly categorized into priming (Signal 1) and activation (Signal 2).[6][7]

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation and assembly of the NLRP3 inflammasome.[5][8] This step is characterized by the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[8][9] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[6][9]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Downstream Effects PAMPs PAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp proIL1B_exp pro-IL-1β Expression NFkB->proIL1B_exp NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive pro_IL1B pro-IL-1β proIL1B_exp->pro_IL1B DAMPs DAMPs (e.g., ATP) K_efflux K+ Efflux DAMPs->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Caspase1->pro_IL1B pro_IL18 pro-IL-18 Caspase1->pro_IL18 GSDMD Gasdermin D Caspase1->GSDMD IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Canonical NLRP3 Inflammasome Activation Pathway

Methodologies for Cellular Target Engagement

Several robust methodologies are employed to confirm the direct binding of inhibitors to NLRP3 within a cellular context.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures ligand binding to a target protein in live cells.[1][10][11][12] It relies on energy transfer from a NanoLuc® luciferase-tagged NLRP3 protein (donor) to a cell-permeable fluorescent tracer that binds to NLRP3 (acceptor).[11][13] Competitive binding of an unlabeled inhibitor, such as MCC950, displaces the tracer, leading to a decrease in the BRET signal.[11]

NanoBRET_Workflow start Transfect cells with NLRP3-NanoLuc® construct add_tracer Add fluorescent NLRP3 tracer start->add_tracer add_inhibitor Add unlabeled inhibitor (e.g., MCC950) add_tracer->add_inhibitor incubate Incubate to reach binding equilibrium add_inhibitor->incubate add_substrate Add NanoLuc® substrate incubate->add_substrate measure Measure BRET signal add_substrate->measure end Analyze data to determine IC50/target engagement measure->end CETSA_Workflow start Treat cells with inhibitor (e.g., MCC950) or vehicle heat Heat cell lysates or intact cells at a range of temperatures start->heat lyse Lyse cells (if heated intact) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect analyze Analyze soluble NLRP3 levels (e.g., by Western Blot or ELISA) collect->analyze end Plot protein abundance vs. temperature to determine thermal shift analyze->end PAL_Workflow start Synthesize photoaffinity probe of the inhibitor incubate Incubate cells with the probe start->incubate irradiate Expose cells to UV light to induce cross-linking incubate->irradiate lyse Lyse cells irradiate->lyse enrich Enrich biotinylated proteins (e.g., with streptavidin beads) lyse->enrich identify Identify enriched proteins by mass spectrometry enrich->identify end Confirm target engagement identify->end

References

Probing the Inflammasome: A Technical Guide to Utilizing NLRP3 Inhibitors for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical player in a wide array of inflammatory diseases. Its activation triggers a cascade of events leading to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and a form of programmed cell death known as pyroptosis.[1][2][3][4][5] The development of small molecule inhibitors targeting NLRP3 has provided researchers with powerful tools to dissect the intricate biology of this signaling pathway and to explore its therapeutic potential. This guide provides an in-depth overview of the use of NLRP3 inhibitors, with a focus on the principles and methodologies for studying inflammasome biology in a research setting.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[5][6] The second signal, triggered by a diverse range of stimuli including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex.[5][6] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2][4] Proximity-induced autoproteolysis of pro-caspase-1 results in the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][4]

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB pro-IL-1B_pro-IL-18_NLRP3_transcription pro-IL-1B, pro-IL-18, NLRP3 Transcription NF-kB->pro-IL-1B_pro-IL-18_NLRP3_transcription pro-IL-18 Pro-IL-18 pro-IL-1B_pro-IL-18_NLRP3_transcription->pro-IL-18 pro-IL-1B pro-IL-1B pro-IL-1B_pro-IL-18_NLRP3_transcription->pro-IL-1B ATP, Nigericin, etc. ATP, Nigericin, etc. K_efflux K+ Efflux ATP, Nigericin, etc.->K_efflux NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) NLRP3_Activation->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Assembly Caspase-1 Active Caspase-1 Inflammasome_Assembly->Caspase-1 IL-1B Mature IL-1β Caspase-1->IL-1B Cleavage IL-18 Mature IL-18 Caspase-1->IL-18 Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Cleavage of GSDMD GSDMD Gasdermin D

Caption: Canonical NLRP3 inflammasome activation pathway.

Quantitative Analysis of NLRP3 Inhibitors

A variety of small molecule inhibitors have been developed to target the NLRP3 inflammasome. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the inflammasome-mediated response by 50%. Below is a table summarizing the reported IC50 values for several known NLRP3 inhibitors. It is important to note that IC50 values can vary depending on the cell type and the specific assay conditions used.

InhibitorTargetIC50 (nM)Cell TypeReference
MCC950NLRP37.5Bone Marrow-Derived Macrophages (BMDMs)--INVALID-LINK--
BAL-0028NLRP325Not Specified--INVALID-LINK--
NT-0796NLRP30.32Human Peripheral Blood Mononuclear Cells (PBMCs)--INVALID-LINK--
NLRP3-IN-79NLRP310.69Not Specified--INVALID-LINK--
NLRP3/AIM2-IN-2*NLRP3/AIM2239.2Not Specified--INVALID-LINK--, --INVALID-LINK--
IIIM-1266NLRP32300J774A.1 macrophages--INVALID-LINK--
IIIM-1270NLRP33500J774A.1 macrophages--INVALID-LINK--
NLRP3-IN-55NLRP3340Not Specified--INVALID-LINK--
NBC19NLRP360Differentiated THP-1 cells--INVALID-LINK--

*Note: It is not definitively clear if NLRP3/AIM2-IN-2 is identical to NLRP3-IN-2. Further validation would be required.

Experimental Protocols for Studying NLRP3 Inflammasome Biology

The following are generalized protocols for key experiments used to study NLRP3 inflammasome activation and its inhibition. These can be adapted for use with specific inhibitors like this compound.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is fundamental for assessing the ability of a compound to inhibit NLRP3-dependent cytokine release.

Workflow Diagram:

Inflammasome_Activation_Workflow cluster_workflow Inflammasome Activation Assay Workflow A 1. Seed Macrophages (e.g., BMDMs, THP-1) B 2. Prime with LPS (e.g., 1 µg/mL, 4 hours) A->B C 3. Treat with NLRP3 Inhibitor (e.g., this compound) B->C D 4. Stimulate with NLRP3 Activator (e.g., ATP or Nigericin) C->D E 5. Collect Supernatant and Cell Lysate D->E F 6. Analyze Cytokine Release (ELISA) and Protein Expression (Western Blot) E->F

Caption: A typical workflow for an in vitro NLRP3 inflammasome activation assay.

Detailed Methodology:

  • Cell Culture:

    • Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[4]

    • Seed the cells in 96-well plates at a suitable density.

  • Priming (Signal 1):

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[4]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for a specified time (e.g., 30-60 minutes).

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.[4]

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the cell culture supernatants for cytokine analysis.

    • Lyse the remaining cells in a suitable buffer (e.g., RIPA buffer) for protein analysis.[2]

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of secreted cytokines like IL-1β in the cell culture supernatant.

Detailed Methodology:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the wells and incubate.

  • Detection:

    • Add a biotinylated detection antibody specific for the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, a direct indicator of inflammasome activation.

Detailed Methodology:

  • Sample Preparation: Use either cell lysates or cell culture supernatants.

  • Assay Principle: Utilize a specific caspase-1 substrate that, when cleaved by active caspase-1, releases a fluorescent or luminescent signal.

  • Procedure:

    • Add the caspase-1 reagent containing the substrate to the samples in a 96-well plate.

    • Incubate to allow for the enzymatic reaction to occur.

  • Measurement: Measure the fluorescence or luminescence using a plate reader.

  • Analysis: The signal intensity is directly proportional to the caspase-1 activity in the sample.

ASC Oligomerization Assay

This assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly.

Detailed Methodology:

  • Cell Preparation: Use macrophages expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).

  • Stimulation: Prime and stimulate the cells as described in the inflammasome activation assay in the presence or absence of the NLRP3 inhibitor.

  • Fixation and Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging: Visualize the cells using fluorescence microscopy.

  • Analysis: Quantify the number of cells containing distinct ASC specks (large, bright fluorescent aggregates) in different treatment groups. A reduction in the number of ASC speck-containing cells indicates inhibition of inflammasome assembly.[7][8]

Cell Viability Assay

It is crucial to assess whether the observed inhibition of inflammasome activation is due to a specific effect on the NLRP3 pathway or a general cytotoxic effect of the compound.

Detailed Methodology:

  • Cell Treatment: Treat the cells with the same concentrations of the NLRP3 inhibitor used in the inflammasome activation assays.

  • Assay Principle: Use a colorimetric or fluorometric assay that measures a parameter of cell viability, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release).[9]

  • Procedure:

    • Add the viability reagent to the treated cells and incubate.

  • Measurement: Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Analysis: Compare the viability of inhibitor-treated cells to vehicle-treated control cells. A significant decrease in viability would suggest that the compound has cytotoxic effects at the tested concentrations.

Conclusion

The study of the NLRP3 inflammasome is a rapidly advancing field, and the availability of specific inhibitors is paramount for both basic research and therapeutic development. While specific quantitative data and detailed protocols for every inhibitor may not always be readily available, the principles and methodologies outlined in this guide provide a robust framework for investigating the role of the NLRP3 inflammasome in health and disease. By employing these techniques, researchers can effectively characterize the activity of novel inhibitors and further unravel the complexities of inflammasome biology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of NLRP3-IN-2, a known inhibitor of the NLRP3 inflammasome. The following protocols and data will enable researchers to effectively design and execute experiments to characterize the efficacy and mechanism of action of this compound.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1] Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. As such, inhibitors of the NLRP3 inflammasome, like this compound, are valuable research tools and potential therapeutic agents.

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, or activation, is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine release.

This compound: A Profile

This compound is recognized as an inhibitor of NLRP3 inflammasome formation. It has been investigated for its potential to limit infarct size in myocardial ischemia/reperfusion models by inhibiting inflammasome activity. While in vivo studies have demonstrated a significant reduction in caspase-1 activity, detailed in vitro quantitative data remains to be fully characterized in publicly available literature. For comparative purposes, this document provides data on other well-established NLRP3 inhibitors.

Quantitative Data Summary for NLRP3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various NLRP3 inhibitors as reported in the literature. This data is crucial for comparative analysis and for establishing effective concentration ranges for in vitro experiments.

CompoundAssayCell TypeIC50
This compound IL-1β ReleaseNot ReportedData not available
MCC950IL-1β ReleaseBMDM7.5 nM
OridoninIL-1β ReleaseBMDM0.5 µM
CY-09IL-1β ReleaseBMDM5 µM
C77IL-1β ReleaseMicroglia4.1 µM
NLRP3-IN-NBC6IL-1β ReleaseTHP-1574 nM

BMDM: Bone Marrow-Derived Macrophages

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition

The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and the points of inhibition.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway and Inhibition cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB NLRP3_gene NLRP3/pro-IL-1B Transcription NF-kB->NLRP3_gene pro-IL-1B pro-IL-1B IL-1B Mature IL-1B pro-IL-1B->IL-1B NLRP3_gene->pro-IL-1B NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive NLRP3 protein NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ATP ATP K_efflux K+ Efflux ATP->K_efflux Nigericin Nigericin Nigericin->K_efflux K_efflux->NLRP3_inactive ASC ASC NLRP3_active->ASC pro-caspase-1 pro-Caspase-1 ASC->pro-caspase-1 Caspase-1 Active Caspase-1 pro-caspase-1->Caspase-1 Caspase-1->pro-IL-1B Pyroptosis Pyroptosis Caspase-1->Pyroptosis This compound This compound This compound->NLRP3_active Inhibition

NLRP3 signaling and inhibition.

Experimental Workflow for In Vitro Testing of this compound

The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.

Experimental_Workflow In Vitro Assay Workflow for this compound cluster_assays Endpoint Assays Cell_Culture 1. Cell Culture (e.g., THP-1, BMDM) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Incubation 3. Inhibitor Incubation (this compound) Priming->Inhibitor_Incubation Activation 4. Activation (e.g., ATP, Nigericin) Inhibitor_Incubation->Activation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysate) Activation->Sample_Collection ELISA IL-1B/IL-18 ELISA Sample_Collection->ELISA Caspase-1_Assay Caspase-1 Activity Assay Sample_Collection->Caspase-1_Assay LDH_Assay LDH Assay (Pyroptosis) Sample_Collection->LDH_Assay Western_Blot Western Blot (Caspase-1, IL-1B) Sample_Collection->Western_Blot

Workflow for NLRP3 inhibitor testing.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Human THP-1 monocytes

    • Bone Marrow-Derived Macrophages (BMDMs) from mice

  • Culture Media:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin for THP-1 cells.

    • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for BMDM differentiation and culture.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli

    • Adenosine triphosphate (ATP)

    • Nigericin

    • This compound (and other inhibitors for comparison)

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Phosphate Buffered Saline (PBS)

    • Reagents for endpoint assays (ELISA kits, Caspase-1 activity assay kits, LDH cytotoxicity assay kits, Western blot reagents)

Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

  • Inhibitor Treatment:

    • Prepare a dilution series of this compound in culture medium.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound.

    • Incubate for 1 hour.

  • Activation:

    • Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

    • Incubate for 1-2 hours.

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine and LDH analysis.

    • Lyse the remaining cells for Western blot analysis.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Mouse BMDMs
  • BMDM Isolation and Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM containing 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

  • Priming:

    • Seed the BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well.

    • Prime the cells with 500 ng/mL LPS for 4 hours.

  • Inhibitor Treatment:

    • Following priming, add this compound at various concentrations to the wells and incubate for 1 hour.

  • Activation:

    • Stimulate the cells with 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Sample Collection:

    • Collect supernatant and cell lysates as described for THP-1 cells.

Endpoint Assays
  • IL-1β/IL-18 Measurement (ELISA):

    • Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Caspase-1 Activity Assay:

    • Measure the activity of caspase-1 in the cell culture supernatant or lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.

  • Pyroptosis Assessment (LDH Assay):

    • Determine the level of lactate dehydrogenase (LDH) released into the supernatant as a measure of pyroptotic cell death using a cytotoxicity assay kit.

  • Western Blot Analysis:

    • Analyze cell lysates and precipitated supernatants for the presence of pro- and cleaved forms of caspase-1 and IL-1β to visualize the processing of these proteins.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these methods, researchers can obtain valuable data on the compound's potency and mechanism of action, contributing to the broader understanding of NLRP3 inflammasome inhibition and its therapeutic potential.

References

Application Notes and Protocols for Utilizing NLRP3-IN-2 in Primary Macrophage Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[3][4] NLRP3-IN-2 is a compound that has been identified as an inhibitor of the NLRP3 inflammasome.[5] These application notes provide detailed protocols for the use of this compound in primary macrophage cultures to study its effects on NLRP3 inflammasome activation.

Mechanism of Action

This compound is described as an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome.[5] The precise molecular mechanism by which this compound inhibits the NLRP3 inflammasome in primary macrophages has not been extensively detailed in publicly available literature. However, its inhibitory action leads to a reduction in the downstream consequences of NLRP3 activation, such as the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[3][5]

Data Presentation

Currently, there is limited publicly available quantitative data on the specific dose-response of this compound in primary macrophage cultures. The following table summarizes the available in vivo data, which can serve as a starting point for determining effective concentrations in vitro. Researchers should perform dose-response experiments to determine the optimal concentration for their specific primary macrophage type and experimental conditions.

ParameterValueSpeciesModelCitation
In vivo Dosage100 mg/kgMouseAcute Myocardial Infarction[5]

Experimental Protocols

Preparation and Culture of Primary Macrophages

This protocol describes the isolation and culture of bone marrow-derived macrophages (BMDMs), a common source of primary macrophages for in vitro studies.[6]

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Ficoll-Paque PLUS

  • Red blood cell lysis buffer

  • Sterile dissection tools

  • 70 µm cell strainer

  • Petri dishes (non-treated)

  • Cell scrapers

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing all muscle and connective tissue.

  • Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a syringe and needle.

  • Pass the bone marrow suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer, following the manufacturer's instructions.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF.

  • Plate the cells in non-treated petri dishes and incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh complete RPMI-1640 medium with M-CSF.

  • On day 7, the differentiated macrophages will be adherent. Harvest the cells by gentle scraping.

  • Seed the BMDMs in appropriate culture plates for subsequent experiments.

NLRP3 Inflammasome Activation and Inhibition with this compound

This protocol outlines the two-step activation of the NLRP3 inflammasome in primary macrophages and its inhibition by this compound.

Materials:

  • Primary macrophages (e.g., BMDMs)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (dissolved in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Priming (Signal 1):

    • Seed primary macrophages at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.

    • Replace the medium with fresh complete medium.

    • Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C.[7]

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired concentrations in Opti-MEM. Note: A dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) is recommended to determine the optimal concentration.

    • After the 4-hour LPS priming, wash the cells with PBS.

    • Add the different concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Activation (Signal 2):

    • Following the inhibitor incubation, add the NLRP3 activator. Common activators include:

      • ATP (5 mM) for 30-60 minutes.[3]

      • Nigericin (10 µM) for 30-60 minutes.[8]

    • Include a negative control group (LPS priming only) and a positive control group (LPS priming + activator, no inhibitor).

  • Sample Collection and Analysis:

    • After the activation step, centrifuge the plates to pellet any detached cells.

    • Carefully collect the cell culture supernatants for analysis.

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability and cytotoxicity by measuring LDH release in the supernatants using a cytotoxicity assay kit.

Mandatory Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment caspase1 Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b Cleavage GSDMD GSDMD caspase1->GSDMD Cleavage Secretion Secretion IL1b->Secretion GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N GSDMD_N->IL1b Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_active Inhibition DAMPs_stimuli Stimuli (ATP, Nigericin) DAMPs_stimuli->NLRP3_inactive Signal 2 (Activation)

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for this compound Evaluation

experimental_workflow cluster_analysis Data Analysis start Start: Isolate and Culture Primary Macrophages priming Priming (Signal 1): Treat with LPS (1 µg/mL, 4h) start->priming inhibition Inhibition: Incubate with this compound (various concentrations, 1h) priming->inhibition activation Activation (Signal 2): Treat with ATP (5 mM) or Nigericin (10 µM) inhibition->activation collection Sample Collection: Collect cell culture supernatants activation->collection elisa IL-1β ELISA collection->elisa ldh LDH Cytotoxicity Assay collection->ldh

Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.

References

Application Notes and Protocols for NLRP3-IN-2 in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-2, also known as NLRP3 Inflammasome Inhibitor I (CAS 16673-34-0), is a potent and selective inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of the anti-diabetic drug glyburide but lacks the cyclohexylurea moiety responsible for insulin release, thus avoiding effects on glucose metabolism.[1][2] This makes it a valuable research tool for specifically investigating the role of the NLRP3 inflammasome in various inflammatory disease models.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. This compound inhibits the formation of the NLRP3 inflammasome complex, thereby blocking downstream inflammatory signaling.

These application notes provide detailed protocols for the use of this compound in three distinct murine models of inflammation: acute myocardial infarction, zymosan-induced peritonitis, and dextran sulfate sodium (DSS)-induced colitis.

Mechanism of Action

This compound acts as a direct inhibitor of the NLRP3 inflammasome. Its primary mechanism involves interfering with the assembly of the inflammasome complex, which includes the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1. By preventing the formation of this complex, this compound blocks the auto-catalytic activation of caspase-1. Consequently, the cleavage of pro-inflammatory cytokines IL-1β and pro-IL-18 into their mature, active forms is inhibited, leading to a reduction in the inflammatory response.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB Signaling TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b Mature IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 IL18 Mature IL-18 pro_IL18->IL18 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (Activation) (e.g., ATP, toxins, crystals) Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Caspase1->IL1b Cleavage Caspase1->IL18 Cleavage Inflammasome->Caspase1 Activation NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome Inhibits Assembly Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies using this compound in various animal models of inflammation.

Table 1: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction [2]

ParameterVehicle ControlThis compound (100 mg/kg)% Reduction
Caspase-1 Activity (heart tissue) Baseline>90% reduction>90%
Infarct Size (TTC staining) Baseline>40% reduction>40%
Troponin I Levels Baseline>70% reduction>70%

Table 2: Efficacy of this compound in a Mouse Model of Zymosan-Induced Peritonitis [2]

ParameterVehicle ControlThis compound (5 mg/kg)This compound (20 mg/kg)This compound (100 mg/kg)
Leukocyte Infiltration (peritoneal cavity) HighDose-dependent reductionDose-dependent reductionDose-dependent reduction

Table 3: Comparative Efficacy in a Mouse Model of DSS-Induced Colitis [1]

Inhibitor (30 mg/kg/day)Effect on IL-1β Secretion (in vitro)
This compound Moderate Inhibition
JC124 Moderate Inhibition
MNS High Inhibition

Note: In the DSS-induced colitis model, this compound was used as a comparator, and the primary focus was on the efficacy of MNS.[1]

Experimental Protocols

Acute Myocardial Infarction (AMI) Model in Mice

This protocol is adapted from Marchetti et al. (2014).[2]

Objective: To evaluate the cardioprotective effects of this compound in a model of ischemia-reperfusion injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (CAS 16673-34-0)

  • Vehicle (e.g., DMSO)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Suture materials

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Assay kits for caspase-1 activity and troponin I levels

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Inhibitor Administration: Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to surgery. Subsequent doses are administered every 6 hours for a total of four doses.[5]

  • Surgical Procedure (Ischemia):

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

    • Maintain the occlusion for a specified period (e.g., 30-60 minutes).

  • Reperfusion: Release the ligature to allow blood flow to resume.

  • Post-operative Care: Close the chest cavity and monitor the animal for recovery.

  • Endpoint Analysis (24 hours post-reperfusion):

    • Euthanize the mice and collect blood for troponin I analysis.

    • Excise the heart. A portion of the ventricular tissue can be used for measuring caspase-1 activity.

    • Slice the remaining heart tissue and incubate with TTC solution to differentiate between infarcted (pale) and viable (red) tissue for infarct size quantification.

AMI_Workflow cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Surgery Analysis (24h) Acclimatization Animal Acclimatization Dosing Administer this compound (100 mg/kg, i.p.) Acclimatization->Dosing Anesthesia Anesthesia Dosing->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Ligation LAD Ligation (Ischemia) Thoracotomy->Ligation Reperfusion Release Ligature (Reperfusion) Ligation->Reperfusion Closure Chest Closure & Recovery Reperfusion->Closure Euthanasia Euthanasia & Sample Collection Closure->Euthanasia Troponin Troponin I Assay (Blood) Euthanasia->Troponin Caspase1 Caspase-1 Assay (Heart Tissue) Euthanasia->Caspase1 InfarctSize Infarct Size (TTC Staining) Euthanasia->InfarctSize

Caption: Experimental workflow for the AMI mouse model.
Zymosan-Induced Peritonitis Model in Mice

This protocol is based on the study by Marchetti et al. (2014).[2]

Objective: To assess the anti-inflammatory effect of this compound on leukocyte infiltration in an acute model of peritonitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (CAS 16673-34-0)

  • Vehicle (e.g., DMSO)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Flow cytometer and antibodies for leukocyte characterization (e.g., anti-Ly6G, anti-F4/80)

Procedure:

  • Animal Preparation: Acclimatize mice as previously described.

  • Inhibitor Administration: Administer this compound (at doses of 5, 20, and 100 mg/kg) or vehicle via i.p. injection 30 minutes prior to zymosan challenge.

  • Induction of Peritonitis: Inject Zymosan A (e.g., 1 mg in 0.5 mL sterile PBS) intraperitoneally.

  • Peritoneal Lavage (e.g., 4-6 hours post-injection):

    • Euthanize the mice.

    • Inject 5-10 mL of cold sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Leukocyte Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • For detailed analysis of leukocyte populations (e.g., neutrophils, macrophages), stain the cells with fluorescently labeled antibodies and analyze by flow cytometry.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol is adapted from the methodology described by Liu et al. (2022), where this compound was used as a comparator.[1]

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (CAS 16673-34-0)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • Drinking water

  • Animal balance for daily weight monitoring

  • Scoring system for Disease Activity Index (DAI)

Procedure:

  • Animal Groups:

    • Control group: Receive regular drinking water.

    • DSS group: Receive DSS in drinking water.

    • DSS + this compound group: Receive DSS in drinking water and daily administration of the inhibitor.

  • Induction of Colitis: Provide mice with 3% (w/v) DSS in their drinking water for 5-7 days.

  • Inhibitor Administration: Administer this compound (e.g., 30 mg/kg/day) via oral gavage or i.p. injection daily, starting from day 0 of DSS treatment.

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and presence of blood in the feces.

  • Endpoint Analysis (at the end of the DSS treatment period):

    • Euthanize the mice.

    • Excise the colon and measure its length.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Colon tissue can also be processed for cytokine analysis (e.g., ELISA for IL-1β).

DSS_Colitis_Workflow cluster_0 Treatment Phase (5-7 Days) cluster_1 Endpoint Analysis Start Day 0: Start DSS in Drinking Water DailyDosing Daily this compound Administration Start->DailyDosing DailyMonitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) Start->DailyMonitoring Euthanasia Euthanasia DailyMonitoring->Euthanasia End of Treatment ColonExcision Colon Excision & Length Measurement Euthanasia->ColonExcision Histology Histological Analysis ColonExcision->Histology Cytokine Cytokine Analysis (e.g., IL-1β) ColonExision ColonExision ColonExision->Cytokine

Caption: Experimental workflow for the DSS-induced colitis mouse model.

Conclusion

This compound is a specific and effective inhibitor of the NLRP3 inflammasome, demonstrating significant therapeutic potential in various preclinical models of inflammation. Its lack of effect on glucose metabolism makes it a superior tool compound compared to its parent molecule, glyburide, for studying NLRP3-driven pathologies. The protocols outlined here provide a foundation for researchers to investigate the role of the NLRP3 inflammasome in their specific disease models of interest and to evaluate the therapeutic efficacy of this compound.

References

Application Notes and Protocols for NLRP3-IN-2 Administration in Mouse Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NLRP3-IN-2, a potent inhibitor of the NLRP3 inflammasome, in preclinical mouse models of sepsis. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to NLRP3 Inflammasome in Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ dysfunction and failure.[1] The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system that, when excessively activated during sepsis, can drive a harmful systemic inflammatory response.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[3][4][5] This process can also induce a form of inflammatory cell death known as pyroptosis.[3] Inhibition of the NLRP3 inflammasome, therefore, presents a promising therapeutic strategy for mitigating the hyperinflammation associated with sepsis.[2] this compound is an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome.[6]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on studies of NLRP3 inhibition in mouse models of sepsis. While specific data for this compound in sepsis models is emerging, these tables are based on results from other NLRP3 inhibitors, such as MCC950, and NLRP3 knockout mice, providing a benchmark for experimental design and data interpretation.

Table 1: Survival Rate in Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Treatment GroupDosage and AdministrationObservation Period (days)Expected Survival Rate (%)
Sham ControlVehicle (e.g., DMSO) i.p.10100
CLP + VehicleVehicle i.p. post-CLP1020-40
CLP + this compound100 mg/kg i.p. post-CLP1060-80
CLP + NLRP3-/-N/A1070-90[7]

Table 2: Plasma Cytokine Levels 24 Hours Post-CLP

Treatment GroupIL-1β (pg/mL)IL-18 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Sham Control< 50< 100< 100< 100
CLP + Vehicle500-1000800-15001000-20002000-4000
CLP + this compound100-300200-500500-10001000-2000
CLP + NLRP3-/-100-250[7]200-450400-900[7]800-1800[7]

Table 3: Organ Injury Markers 24 Hours Post-CLP

Treatment GroupLung Wet/Dry RatioSerum Creatinine (mg/dL)
Sham Control~4.5~0.2
CLP + Vehicle> 6.0> 1.0
CLP + this compound~5.0~0.5

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

    • For 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

  • This compound Formulation:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL stock solution).

    • Dissolve the this compound powder in the appropriate volume of DMSO to create a stock solution (e.g., 100 mg/mL).

    • Add the this compound stock solution to the pre-mixed vehicle components (PEG300, Tween-80, and Saline) to achieve the final desired concentration for injection (e.g., 10 mg/mL, for a 100 mg/kg dose in a 25g mouse, the injection volume would be 250 µL).

    • Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • A typical dosage to start with, based on other in vivo studies with this compound, is 100 mg/kg.[6]

    • The first dose should be administered shortly after the induction of sepsis (e.g., immediately after CLP surgery). Subsequent doses may be administered every 6-12 hours depending on the experimental design.[6]

Protocol 2: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

  • Electric razor or depilatory cream

  • Surgical disinfectant (e.g., Betadine, 70% ethanol)

  • Sterile surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • Wound clips or sutures for closing the incision

  • Warming pad

  • Pre-warmed sterile saline for fluid resuscitation

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the abdomen and disinfect the surgical area with Betadine followed by 70% ethanol.

  • Laparotomy:

    • Make a 1-2 cm midline incision through the skin and the abdominal wall (linea alba) to expose the peritoneal cavity.

  • Cecum Exteriorization and Ligation:

    • Gently exteriorize the cecum.

    • Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the cecal tip, ensuring not to obstruct the ileocecal valve.[8] The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture:

    • Puncture the ligated cecum once or twice with a 21-gauge needle.[9] A small amount of fecal content can be gently extruded to ensure patency.

  • Closure and Resuscitation:

    • Carefully return the cecum to the peritoneal cavity.

    • Close the abdominal wall and skin with sutures or wound clips.

    • Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[8][9]

  • Post-Operative Care:

    • Administer an analgesic as per your institution's guidelines.

    • Place the mouse on a warming pad until it has fully recovered from anesthesia.

    • Provide easy access to food and water.

    • Monitor the mice closely for signs of distress.

Sham Control: Sham-operated mice undergo the same procedure, including laparotomy and cecum exteriorization, but without ligation and puncture.[10]

Visualizations

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Gene Expression NFkB->NLRP3_proIL1B_exp proIL1B Pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Toxins) Ion_Flux K+ Efflux Stimuli->Ion_Flux NLRP3 NLRP3 Ion_Flux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1B Mature IL-1β Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Inflammation Inflammation IL1B->Inflammation proIL18 Pro-IL-18 IL18->Inflammation GSDMD Gasdermin D Pyroptosis->Inflammation NLRP3_IN2 This compound NLRP3_IN2->Inflammasome Inhibition

Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for this compound in a Sepsis Model

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Groups Randomize Mice into Groups: 1. Sham 2. CLP + Vehicle 3. CLP + this compound CLP Induce Sepsis via Cecal Ligation and Puncture (CLP) Animal_Groups->CLP Treatment Administer this compound (100 mg/kg, i.p.) or Vehicle Immediately Post-CLP CLP->Treatment Monitoring Monitor Survival and Clinical Scores for 10 Days Treatment->Monitoring Sacrifice Sacrifice Subgroups at 24h for Sample Collection Treatment->Sacrifice Data_Analysis Statistical Analysis of Survival, Cytokines, and Organ Damage Monitoring->Data_Analysis Blood_Collection Collect Blood for Cytokine Analysis (ELISA) Sacrifice->Blood_Collection Organ_Harvest Harvest Organs for Histology & Injury Markers Sacrifice->Organ_Harvest Blood_Collection->Data_Analysis Organ_Harvest->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a CLP mouse model of sepsis.

References

Application Notes and Protocols for Measuring NLRP3 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cellular assays used to measure the activity of NLRP3 inflammasome inhibitors. The protocols outlined below are essential for the characterization and validation of novel therapeutic compounds targeting NLRP3-mediated inflammation.

Introduction to NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[1][2] Its activation is a key driver of inflammation in a variety of diseases. The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines.[2][3] Priming leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression.[2]

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[1][4] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][5]

Upon assembly, pro-caspase-1 is cleaved into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1][6] Caspase-1 activation also leads to the cleavage of Gasdermin D, resulting in a form of inflammatory cell death known as pyroptosis.[6]

Overview of Cellular Assays

Several key cellular assays are employed to quantify the activity of NLRP3 inhibitors. These assays focus on different readouts of the inflammasome activation cascade.

G Inhibitor NLRP3 Inhibitor (e.g., NLRP3-IN-2) NLRP3_Activation NLRP3 Inflammasome Activation Inhibitor->NLRP3_Activation Inhibition Assay1 Assay1 NLRP3_Activation->Assay1 Assay2 Assay2 NLRP3_Activation->Assay2 Assay3 Assay3 NLRP3_Activation->Assay3 Assay4 Assay4 NLRP3_Activation->Assay4

Quantitative Data Summary

The following tables summarize the inhibitory activity of various known NLRP3 inhibitors in different cellular assays. This data provides a benchmark for evaluating novel compounds.

Table 1: Inhibition of IL-1β Release (IC50 Values)

CompoundCell TypeActivatorIC50 (µM)Reference
MCC950THP-1Nigericin~0.015[7]
NT-0249Human PBMCsLPS/ATP0.012[8]
CP-456,773Human PBMCsLPS/ATP0.068[8]
Fc11a-2THP-1ATP~10[9]
OridoninJ774ATP~0.75[10]
Compound 17 (YQ128)J774A.1ATP0.30[11]

Table 2: Inhibition of ASC Speck Formation (IC50 Values)

CompoundCell TypeActivatorIC50 (µM)Reference
NT-0249THP-1-ASC-GFPNigericin0.028[8]
CP-456,773THP-1-ASC-GFPNigericin0.068[8]

Experimental Protocols

IL-1β and IL-18 Release Assay (ELISA)

This assay is a fundamental method for quantifying the secretion of mature IL-1β and IL-18, key downstream products of NLRP3 inflammasome activation.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines in the cell culture supernatant.

Materials:

  • Cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages (BMDMs))

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • LPS (from E. coli)

  • NLRP3 activator (e.g., Nigericin, ATP)

  • NLRP3 inhibitor (e.g., this compound)

  • ELISA kits for human or mouse IL-1β and IL-18

  • 96-well plates

Protocol:

  • Cell Culture and Differentiation (THP-1):

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.[12]

    • After differentiation, wash the cells with fresh medium.

  • Priming:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[11]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (or vehicle control) for 1 hour.

  • NLRP3 Activation:

    • Add the NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).[11]

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

  • ELISA:

    • Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

  • Data Analysis:

    • Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.

G

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, the key effector protease of the NLRP3 inflammasome.

Principle: This assay utilizes a specific caspase-1 substrate that, when cleaved, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the caspase-1 activity.

Materials:

  • Differentiated macrophages (as in the ELISA protocol)

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)[13]

  • Luminometer or fluorometer

Protocol:

  • Follow steps 1-4 of the IL-1β/IL-18 Release Assay protocol.

  • Assay Procedure:

    • After NLRP3 activation, add the caspase-1 substrate from the assay kit to the cell culture supernatant or cell lysate, following the manufacturer's instructions.[13]

    • Incubate for the recommended time to allow for substrate cleavage.

  • Measurement:

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the signal to the vehicle control and plot against the inhibitor concentration to determine the IC50.

ASC Speck Formation Assay

The formation of the ASC speck is a hallmark of inflammasome activation.[14] This imaging-based assay visualizes and quantifies the assembly of the inflammasome complex.

Principle: Immunofluorescence microscopy or flow cytometry is used to detect the aggregation of ASC into a single large perinuclear structure (the "speck") within the cell.

Materials:

  • THP-1 cells stably expressing ASC-GFP or primary macrophages

  • LPS

  • NLRP3 activator

  • NLRP3 inhibitor

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope or imaging flow cytometer

Protocol:

  • Seed cells on glass coverslips or in imaging-compatible plates.

  • Follow steps 1-4 of the IL-1β/IL-18 Release Assay protocol.

  • Fixation and Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with permeabilization buffer.

    • Incubate with the primary anti-ASC antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells containing an ASC speck in each treatment group.[8]

    • Alternatively, use an imaging flow cytometer for high-throughput quantification.[15]

G

Pyroptosis/Cell Death Assay

This assay measures the extent of pyroptosis, the inflammatory cell death induced by NLRP3 inflammasome activation.

Principle: Pyroptosis results in the loss of plasma membrane integrity. This can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant or by using a fluorescent dye that enters cells with compromised membranes.

Materials:

  • Differentiated macrophages

  • LPS

  • NLRP3 activator

  • NLRP3 inhibitor

  • LDH cytotoxicity assay kit or a membrane-impermeable DNA dye (e.g., Sytox Green)

  • Plate reader

Protocol (LDH Assay):

  • Follow steps 1-5 of the IL-1β/IL-18 Release Assay protocol.

  • LDH Measurement:

    • Use the collected supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of LDH release relative to a positive control (lysed cells) and subtract the background from untreated cells.

    • Plot the percentage of cell death against the inhibitor concentration to determine the IC50.

Conclusion

The cellular assays described provide a robust framework for the characterization of NLRP3 inflammasome inhibitors. By employing a combination of these methods, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and specificity. This information is crucial for the development of novel therapeutics for a wide range of inflammatory diseases.

References

Application Notes and Protocols for IL-1β and IL-18 Release Assay with NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), playing a central role in numerous inflammatory diseases. Consequently, the NLRP3 inflammasome has emerged as a key target for therapeutic intervention. NLRP3-IN-2 is a small molecule inhibitor that targets the NLRP3 inflammasome, preventing its assembly and subsequent downstream signaling. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on IL-1β and IL-18 release in cell-based assays.

Principle of the Assay

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB pathway. The second signal, triggered by a variety of stimuli including nigericin or ATP, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This assay measures the amount of IL-1β and IL-18 released into the cell culture supernatant, which serves as a readout of NLRP3 inflammasome activation. The inhibitory potential of this compound is determined by its ability to reduce the levels of these secreted cytokines.

Data Presentation

The inhibitory activity of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for NLRP3/AIM2-IN-2, a potent inhibitor of both NLRP3 and AIM2 inflammasomes, and provides context with other relevant inhibitors.

Compound NameTarget(s)Assay ReadoutCell LineIC50 ValueReference
NLRP3/AIM2-IN-2 NLRP3, AIM2Inflammasome-dependent pyroptosisNot specified0.2392 µM[1][2]
NLRP3/AIM2-IN-3 (J114)NLRP3, AIM2IL-1β secretionHuman THP-10.098 µM[3]
NLRP3/AIM2-IN-3 (J114)NLRP3, AIM2IL-1β secretionMouse J774A.114.62 µM[3]
NLRP3/AIM2-IN-3 (J114)NLRP3, AIM2IL-1β secretionMouse BMDMs48.98 µM[3]
YQ128NLRP3IL-1β releaseNot specified0.30 ± 0.01 µM[4]
MCC950NLRP3IL-1β releasePeritoneal Macrophages0.04 ± 0.0008 µM[4]

Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL18_mRNA pro-IL-18 mRNA NFkB->Pro_IL18_mRNA upregulates Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b translates to Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_protein NLRP3 K_efflux->NLRP3_protein activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome inhibits Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Release Secretion IL1b->Release IL18->Release Pro_IL18_mRNA->Pro_IL18 translates to

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for IL-1β and IL-18 Release Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells (e.g., THP-1, BMDMs) in 96-well plates Differentiate Differentiate THP-1 monocytes with PMA (if applicable) Seed_Cells->Differentiate Priming Prime cells with LPS (e.g., 1 µg/mL for 4 hours) Differentiate->Priming Pre_incubation Pre-incubate with this compound (various concentrations) or vehicle control Priming->Pre_incubation Stimulation Stimulate with Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) Pre_incubation->Stimulation Collect_Supernatant Collect cell culture supernatant Stimulation->Collect_Supernatant ELISA Measure IL-1β and IL-18 concentration using ELISA Collect_Supernatant->ELISA Data_Analysis Analyze data and calculate IC50 values ELISA->Data_Analysis

Caption: Step-by-step workflow for the IL-1β and IL-18 release assay.

Experimental Protocols

Materials and Reagents:

  • Cell Lines: Human THP-1 monocytes, mouse J774A.1 macrophages, or bone marrow-derived macrophages (BMDMs).

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA): For THP-1 differentiation.

  • Lipopolysaccharide (LPS): From E. coli O111:B4.

  • Nigericin sodium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • This compound: Prepare a stock solution in DMSO.

  • Phosphate-buffered saline (PBS)

  • ELISA kits: For human/mouse IL-1β and IL-18.

  • 96-well cell culture plates

  • Reagent reservoirs, multichannel pipettes, and sterile pipette tips

Protocol 1: IL-1β and IL-18 Release Assay in THP-1 Cells

1. Cell Seeding and Differentiation: a. Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. b. Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with 100 µL of fresh, serum-free medium.

2. Priming: a. Add 100 µL of fresh complete culture medium containing LPS at a final concentration of 1 µg/mL to each well. b. Incubate for 4 hours at 37°C in a 5% CO2 incubator.

3. Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. b. After the priming step, gently remove the LPS-containing medium. c. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. d. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

4. Stimulation: a. Prepare a stock solution of Nigericin in ethanol or ATP in sterile water. b. Add Nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM to each well. c. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

5. Supernatant Collection and Analysis: a. Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. Measure the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: IL-1β and IL-18 Release Assay in Murine Macrophages (J774A.1 or BMDMs)

1. Cell Seeding: a. Seed J774A.1 cells or primary BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. b. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

2. Priming: a. Replace the medium with 100 µL of fresh complete culture medium containing LPS at a final concentration of 200 ng/mL. b. Incubate for 4 hours at 37°C in a 5% CO2 incubator.

3. Inhibitor Treatment: a. Follow the same procedure as described in Protocol 1, step 3.

4. Stimulation: a. Follow the same procedure as described in Protocol 1, step 4.

5. Supernatant Collection and Analysis: a. Follow the same procedure as described in Protocol 1, step 5, using ELISA kits specific for murine IL-1β and IL-18.

Conclusion

These detailed protocols provide a robust framework for evaluating the efficacy of this compound in inhibiting IL-1β and IL-18 release. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the understanding of NLRP3 inflammasome-mediated inflammation and the development of novel therapeutics. It is important to note that optimal conditions, such as cell density, priming and stimulation times, and agonist concentrations, may need to be determined empirically for specific experimental setups.

References

Application Notes and Protocols for Caspase-1 Activation Assay Using NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates Caspase-1.[1][2] Activated Caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

NLRP3-IN-2 is a small molecule inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome in cardiomyocytes and reduce infarct size in a mouse model of myocardial ischemia/reperfusion.[5] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on Caspase-1 activation in a cell-based assay.

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1]

  • Priming (Signal 1): This step is typically initiated by PAMPs, such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[6]

  • Activation (Signal 2): A second stimulus, such as nigericin, ATP, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-Caspase-1. Proximity-induced autoproteolysis leads to the activation of Caspase-1.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene upregulates NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene upregulates pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Nigericin Nigericin / ATP K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3_protein->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome active_Casp1 Active Caspase-1 Inflammasome->active_Casp1 activates active_Casp1->pro_IL1B cleaves pro_IL18 Pro-IL-18 active_Casp1->pro_IL18 cleaves GSDMD Gasdermin D active_Casp1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome inhibits assembly

Caption: NLRP3 Inflammasome Signaling Pathway.

Quantitative Data Summary

CompoundAssayCell Type/ModelIC50 / Effective DoseReference
This compoundCaspase-1 ActivityMouse model of acute myocardial infarction100 mg/kg (intraperitoneal)[5]
NLRP3/AIM2-IN-2Inflammasome-dependent cell deathNot specified0.2392 µM[7][8][9]
MCC950 (Reference Inhibitor)IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)7.5 nM[1]
GlyburideIL-1β SecretionBone Marrow-Derived Macrophages (BMDMs)10-20 µM[1]

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on Caspase-1 activation in vitro.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Caspase-1 Activity Assay cluster_analysis Data Analysis cell_culture Culture THP-1 monocytes differentiation Differentiate with PMA (e.g., 5 ng/mL for 48h) cell_culture->differentiation inhibitor_preincubation Pre-incubate with This compound (various conc.) differentiation->inhibitor_preincubation priming Prime with LPS (e.g., 1 µg/mL for 3h) inhibitor_preincubation->priming activation Activate with Nigericin (e.g., 20 µM for 30-45 min) priming->activation collect_supernatant Collect cell supernatant activation->collect_supernatant add_reagent Add Caspase-1 specific luminogenic or colorimetric substrate collect_supernatant->add_reagent incubation Incubate at room temperature add_reagent->incubation measure_signal Measure luminescence or absorbance incubation->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Caspase-1 Inhibition Assay Workflow.

Experimental Protocols

Materials and Reagents
  • THP-1 monocytic cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound (dissolved in DMSO)

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay from Promega, or a colorimetric/fluorometric equivalent)

  • Phosphate-Buffered Saline (PBS)

  • 96-well white-walled plates (for luminescence) or clear plates (for colorimetric/fluorometric assays)

Protocol for Caspase-1 Activation Assay in THP-1 Macrophages

This protocol is adapted from established methods for inducing NLRP3 inflammasome activation and measuring Caspase-1 activity.[10][11]

1. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5 ng/mL.

  • Incubate for 48 hours to allow for cell adherence and differentiation.

  • After 48 hours, gently aspirate the PMA-containing medium and wash the adherent cells once with fresh, serum-free RPMI-1640 medium.

  • Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and allow the cells to rest for 24 hours before treatment.

2. Inhibition with this compound and Inflammasome Activation

  • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. It is recommended to start with a concentration range guided by the IC50 of related compounds (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the rested cells and add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Priming (Signal 1): Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL.

  • Incubate for 3 hours at 37°C.

  • Activation (Signal 2): Add 10 µL of nigericin solution to each well to a final concentration of 20 µM.

  • Incubate for 30-45 minutes at 37°C.

3. Measurement of Caspase-1 Activity

This section provides a general procedure for a luminescence-based assay. Refer to the manufacturer's instructions for your specific Caspase-1 assay kit.

  • Equilibrate the 96-well plate and the Caspase-1 assay reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 1 Reagent to each well of the 96-well plate containing the treated cells.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis

  • Subtract the background luminescence (wells with no cells) from all experimental values.

  • Calculate the percentage of Caspase-1 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Luminescence_inhibitor - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)] x 100

    • Luminescence_inhibitor: Luminescence from cells treated with LPS, nigericin, and this compound.

    • Luminescence_negative_control: Luminescence from untreated cells.

    • Luminescence_positive_control: Luminescence from cells treated with LPS and nigericin (vehicle control).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Conclusion

This document provides a comprehensive guide for researchers to perform a Caspase-1 activation assay to evaluate the inhibitory potential of this compound. The provided protocols and background information will enable the generation of robust and reproducible data for the characterization of NLRP3 inflammasome inhibitors. Careful optimization of cell density, reagent concentrations, and incubation times may be necessary for specific experimental conditions.

References

Application Note: ASC Oligomerization Assay for Evaluating NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then also oligomerizes to form a large signaling platform known as the ASC speck.[2][3][4] This ASC speck serves as a scaffold for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death called pyroptosis.[5][6]

Given the central role of NLRP3 in inflammation, it is a key target for therapeutic intervention in a variety of inflammatory diseases. The oligomerization of ASC is a hallmark of NLRP3 inflammasome activation and serves as a robust biomarker for assessing the efficacy of potential inhibitors.[2][3][4][5] This application note provides a detailed protocol for performing an ASC oligomerization assay in the presence of an NLRP3 inhibitor.

Disclaimer: Initial searches for "NLRP3-IN-2" did not yield specific information regarding its mechanism of action or scientific publications. Therefore, this document will use MCC950, a well-characterized, potent, and specific NLRP3 inhibitor, as a representative compound to detail the experimental protocol. MCC950 has been shown to directly target the NLRP3 ATPase activity, thereby inhibiting its activation and subsequent ASC oligomerization.[6][7][8]

Principle of the Assay

This assay is designed to quantify the extent of ASC oligomerization in cultured immune cells, such as macrophages, upon stimulation of the NLRP3 inflammasome. The protocol involves priming the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1] Subsequently, the cells are treated with a known NLRP3 activator, such as nigericin or ATP, in the presence or absence of the NLRP3 inhibitor.[2][7] Activated ASC forms large oligomeric complexes that are insoluble. These oligomers are then cross-linked to stabilize them, isolated by centrifugation, and detected by Western blotting. The intensity of the bands corresponding to ASC oligomers provides a quantitative measure of NLRP3 inflammasome activation and its inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow of the ASC oligomerization assay.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition.

Assay_Workflow ASC Oligomerization Assay Workflow cluster_cell_culture 1. Cell Culture & Priming cluster_treatment 2. Treatment cluster_lysis_crosslinking 3. Lysis & Cross-linking cluster_detection 4. Detection Seed_Cells Seed Macrophages Prime_LPS Prime with LPS Seed_Cells->Prime_LPS Add_Inhibitor Add NLRP3 Inhibitor (MCC950) Add_Stimulus Add NLRP3 Activator (Nigericin) Add_Inhibitor->Add_Stimulus Lyse_Cells Cell Lysis Isolate_Pellet Isolate Insoluble Pellet Lyse_Cells->Isolate_Pellet Crosslink Cross-link with DSS Isolate_Pellet->Crosslink SDS_PAGE SDS-PAGE Western_Blot Western Blot (anti-ASC) SDS_PAGE->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis

Caption: Experimental Workflow for ASC Oligomerization Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • LPS (Lipopolysaccharide): from E. coli O111:B4.

  • NLRP3 Activator: Nigericin sodium salt or ATP.

  • NLRP3 Inhibitor: MCC950 (or this compound).

  • Phorbol 12-myristate 13-acetate (PMA): for THP-1 differentiation.

  • Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1% NP-40, protease inhibitor cocktail.

  • Cross-linker: Disuccinimidyl suberate (DSS).

  • Western Blotting Reagents: Tris-Glycine SDS-PAGE gels (4-15% gradient), PVDF membrane, primary antibody (anti-ASC), HRP-conjugated secondary antibody, ECL substrate.

Protocol

1. Cell Culture and Priming:

  • For THP-1 cells:

    • Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[2]

  • For BMDMs:

    • Isolate bone marrow from mice and differentiate into macrophages using M-CSF.

    • Seed BMDMs at a density of 1.5 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

    • Prime the BMDMs with 500 ng/mL LPS for 4 hours.

2. Inhibitor and Stimulator Treatment:

  • Pre-treat the primed cells with varying concentrations of MCC950 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes.[7]

  • Stimulate the cells with an NLRP3 activator, for example, 10 µM Nigericin for 45 minutes or 5 mM ATP for 30 minutes.[2][7]

3. Cell Lysis and ASC Pellet Isolation:

  • After stimulation, collect the cell culture supernatants if IL-1β secretion analysis is also desired.

  • Wash the cells once with ice-cold PBS.

  • Lyse the cells by adding 500 µL of ice-cold Lysis Buffer to each well and scraping the cells.

  • Transfer the cell lysates to a microcentrifuge tube and pass them through a 27-gauge needle 10 times to ensure complete lysis.

  • Centrifuge the lysates at 2000 x g for 10 minutes at 4°C to pellet the insoluble ASC oligomers.

  • Carefully aspirate the supernatant (cytosolic fraction) and save an aliquot for input control analysis.

4. Cross-linking of ASC Oligomers:

  • Wash the pellet once with ice-cold PBS.

  • Resuspend the pellet in 100 µL of PBS.

  • Add DSS to a final concentration of 2 mM and incubate for 30 minutes at room temperature with gentle rotation to cross-link the ASC oligomers.[2]

  • Quench the cross-linking reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20 mM for 15 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cross-linked ASC.

  • Resuspend the pellet in 50 µL of 2x Laemmli sample buffer.

5. Western Blotting:

  • Boil the samples at 95°C for 10 minutes.

  • Load the samples onto a 4-15% Tris-Glycine SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ASC overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation

The results of the ASC oligomerization assay can be quantified by densitometry analysis of the Western blot bands corresponding to ASC monomers, dimers, and higher-order oligomers. The data can be presented in a table for easy comparison of the effects of the NLRP3 inhibitor at different concentrations.

Treatment GroupASC Monomer (Relative Intensity)ASC Dimer (Relative Intensity)ASC Oligomers (Relative Intensity)
Unstimulated Control1.00 ± 0.050.02 ± 0.010.01 ± 0.01
LPS + Nigericin0.45 ± 0.080.85 ± 0.121.50 ± 0.20
LPS + Nigericin + MCC950 (0.1 µM)0.60 ± 0.070.55 ± 0.090.95 ± 0.15
LPS + Nigericin + MCC950 (1 µM)0.85 ± 0.060.20 ± 0.050.30 ± 0.08
LPS + Nigericin + MCC950 (10 µM)0.95 ± 0.040.05 ± 0.020.08 ± 0.03

Data are represented as mean ± SEM from three independent experiments. Relative intensity is normalized to the unstimulated control.

Conclusion

The ASC oligomerization assay is a reliable and specific method for assessing NLRP3 inflammasome activation. This application note provides a detailed protocol for utilizing this assay to evaluate the efficacy of NLRP3 inhibitors. By quantifying the reduction in ASC oligomerization in the presence of a test compound, researchers can effectively screen and characterize novel therapeutics for the treatment of NLRP3-driven inflammatory diseases. The use of a well-characterized inhibitor like MCC950 serves as a valuable positive control for validating the assay and interpreting the results for new chemical entities.

References

Application Notes and Protocols for Studying Pyroptosis In Vitro Using NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a key multiprotein complex of the innate immune system that plays a critical role in the host defense against pathogens and in response to cellular danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD).[5] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[6][7]

NLRP3-IN-2 is a chemical inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the use of this compound to study NLRP3-mediated pyroptosis in vitro, along with data presentation and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically provided by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[8][9] The second signal can be triggered by a variety of stimuli, including ATP, crystalline substances, or pore-forming toxins, leading to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), caspase-1 activation, and subsequent pyroptosis.[10][11] this compound is an inhibitor that has been shown to suppress the secretion of IL-1β in response to various NLRP3 activators.[12]

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound.

Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed Bone Marrow-Derived Macrophages (BMDMs) [12]

NLRP3 ActivatorThis compound Concentration (µM)% Inhibition of IL-1β Secretion
Nigericin (15 µM)0.5~20%
1~40%
5~75%
10~90%
20~95%
ATP (5 mM)0.5~15%
1~35%
5~70%
10~85%
20~90%
Silica (100 µg/ml)0.5~10%
1~30%
5~65%
10~80%
20~85%
MSU (100 µg/ml)0.5~15%
1~35%
5~70%
10~85%
20~90%

Table 2: Cytotoxicity of this compound in Bone Marrow-Derived Macrophages (BMDMs) [12]

This compound Concentration (µM)Cell Viability (% of control)
0100%
0.5~100%
1~100%
5~100%
10~98%
20~95%

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the culture of primary mouse BMDMs and the subsequent assay to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation.

Materials:

  • Bone marrow cells from mice

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • This compound

  • NLRP3 activator (e.g., Nigericin, ATP, MSU crystals)

  • PBS (Phosphate-Buffered Saline)

  • 96-well cell culture plates

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.[13]

    • Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.[14]

  • Cell Seeding:

    • Plate the differentiated BMDMs in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming:

    • Prime the BMDMs with 1 µg/mL LPS in fresh DMEM for 3-4 hours.[15]

  • Inhibitor Treatment:

    • Pre-treat the LPS-primed cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 20 µM) for 30-60 minutes.

  • NLRP3 Activation:

    • Add the desired NLRP3 activator to the wells. Examples of stimuli and incubation times include:

      • Nigericin: 15 µM for 30-60 minutes.[12]

      • ATP: 5 mM for 1-2 hours.[12]

      • Monosodium urate (MSU) crystals: 100 µg/mL for 6 hours.[12]

  • Sample Collection:

    • After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.

  • Data Analysis:

    • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess cell death/pyroptosis.

Protocol 2: Western Blot Analysis of Caspase-1 and GSDMD Cleavage

This protocol is for detecting the cleavage of caspase-1 and GSDMD, which are hallmarks of inflammasome activation and pyroptosis.

Materials:

  • Cell lysates and supernatants from the experiment in Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against mouse caspase-1 (p20 subunit) and GSDMD (N-terminal fragment)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • After collecting the supernatants, lyse the adherent cells in RIPA buffer.

    • Concentrate the proteins in the supernatant by methanol-chloroform precipitation.

  • Protein Quantification:

    • Determine the protein concentration in the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from cell lysates and concentrated supernatants by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the cleaved forms of caspase-1 (p20) and GSDMD (N-terminal).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualization

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates pro_IL1B_protein pro-IL-1β pro_IL1B_mRNA->pro_IL1B_protein translation NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein translation NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_inflammasome mature_IL1B Mature IL-1β pro_IL1B_protein->mature_IL1B Stimuli ATP / Nigericin MSU / Silica K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inflammasome triggers assembly pro_caspase1 pro-caspase-1 NLRP3_inflammasome->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 autocleavage caspase1->pro_IL1B_protein cleaves GSDMD Gasdermin D (GSDMD) caspase1->GSDMD cleaves Secretion IL-1β Secretion mature_IL1B->Secretion GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_inflammasome inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Isolate & Differentiate BMDMs seed Seed BMDMs in 96-well plate start->seed prime Prime with LPS (Signal 1) seed->prime inhibit Treat with This compound prime->inhibit activate Activate with Stimulus (Signal 2) inhibit->activate collect Collect Supernatants activate->collect wb Western Blot (Caspase-1, GSDMD) activate->wb (Cell Lysates) elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh

Caption: Experimental workflow for studying this compound's effect on pyroptosis in vitro.

References

Application Notes and Protocols: Experimental Protocol for NLRP3 Inflammasome Activation and Inhibition with NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

These application notes provide a detailed experimental protocol for the in vitro activation of the NLRP3 inflammasome in macrophages and its inhibition using the specific small molecule inhibitor, NLRP3-IN-2. The protocols outlined below cover cell culture, inflammasome priming and activation, and the quantitative assessment of inflammasome activity through the measurement of IL-1β secretion, caspase-1 activity, and the visualization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization.

Signaling Pathways and Experimental Workflow

To visually represent the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene upregulates NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene upregulates pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive Nigericin Nigericin / ATP K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck Caspase1 Active Caspase-1 pro_caspase1->Caspase1 autocleavage Caspase1->pro_IL1B cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_active inhibits interaction with ASC IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inflammasome Activation & Inhibition cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Macrophages (e.g., THP-1 or BMDMs) Seeding 2. Seed cells in multi-well plates Cell_Culture->Seeding Priming 3. Prime with LPS (Signal 1) Seeding->Priming Inhibition 4. Add this compound (or vehicle control) Priming->Inhibition Activation 5. Activate with Nigericin/ATP (Signal 2) Inhibition->Activation Collect_Supernatant 6. Collect Supernatants & Lyse Cells Activation->Collect_Supernatant ASC_Imaging 7c. ASC Speck Imaging Activation->ASC_Imaging for imaging ELISA 7a. IL-1β ELISA Collect_Supernatant->ELISA Caspase_Assay 7b. Caspase-1 Activity Assay Collect_Supernatant->Caspase_Assay Data_Analysis 8. Data Analysis (IC50 determination) ELISA->Data_Analysis Caspase_Assay->Data_Analysis ASC_Imaging->Data_Analysis

Caption: Experimental Workflow for NLRP3 Inflammasome Studies.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potential of this compound on NLRP3 inflammasome activation can be quantified by measuring its effect on key downstream readouts. The following tables summarize the expected data from dose-response experiments.

Table 1: Inhibition of IL-1β Secretion by this compound

This compound Conc. (µM)IL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle)1500 ± 1200
0.11250 ± 9816.7
0.5900 ± 7540.0
1650 ± 5556.7
5250 ± 3083.3
10100 ± 1593.3
IC₅₀ (µM) \multicolumn{2}{c}{\textbf{~0.8}}

Note: The data presented are representative and may vary depending on the cell type and experimental conditions.

Table 2: Inhibition of Caspase-1 Activity by this compound

This compound Conc. (µM)Caspase-1 Activity (RLU) (Mean ± SD)% Inhibition
0 (Vehicle)50000 ± 45000
0.142000 ± 380016.0
0.530000 ± 270040.0
122000 ± 200056.0
58000 ± 70084.0
104000 ± 35092.0
IC₅₀ (µM) \multicolumn{2}{c}{\textbf{~0.9}}

Note: Specific IC₅₀ values for this compound on caspase-1 activity were not available in the searched literature. The data presented is a hypothetical representation based on its known mechanism of action. For comparison, the well-characterized NLRP3 inhibitor MCC950 has a reported IC₅₀ for caspase-1 activity in the nanomolar range under similar experimental conditions.

Table 3: Inhibition of ASC Speck Formation by this compound

This compound Conc. (µM)% of Cells with ASC Specks (Mean ± SD)% Inhibition
0 (Vehicle)30 ± 50
0.125 ± 416.7
0.518 ± 340.0
112 ± 260.0
55 ± 183.3
102 ± 0.593.3
IC₅₀ (µM) \multicolumn{2}{c}{\textbf{~0.7}}

Note: Specific IC₅₀ values for this compound on ASC speck formation were not available in the searched literature. The data is a hypothetical representation. The potent NLRP3 inhibitor MCC950 demonstrates low nanomolar IC₅₀ values in ASC speck formation assays.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • THP-1 cells (human monocytic cell line)

    • Bone Marrow-Derived Macrophages (BMDMs) (from mouse)

  • Cell Culture Media and Reagents:

    • RPMI-1640 medium

    • DMEM (for BMDMs)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phorbol 12-myristate 13-acetate (PMA)

    • L-glutamine

    • HEPES

    • 2-Mercaptoethanol

    • PBS (Phosphate-Buffered Saline)

    • Trypan Blue

  • Inflammasome Activators and Inhibitors:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Nigericin sodium salt

    • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

    • This compound

    • Dimethyl sulfoxide (DMSO) (vehicle for this compound)

  • Assay Kits and Reagents:

    • Human IL-1β ELISA Kit

    • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)

    • Reagents for immunofluorescence (Primary anti-ASC antibody, fluorescently labeled secondary antibody, DAPI)

    • Formaldehyde or Paraformaldehyde for cell fixation

    • Permeabilization buffer (e.g., Triton X-100 or saponin in PBS)

    • Blocking buffer (e.g., BSA or serum in PBS)

Protocol 1: Culture and Differentiation of THP-1 Cells
  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 10 mM HEPES, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.

  • Differentiation: To differentiate the monocytic THP-1 cells into macrophage-like cells, add PMA to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, the cells will be adherent and have a macrophage-like morphology.

  • Washing: Before inflammasome activation, gently wash the adherent cells twice with warm serum-free RPMI-1640 medium to remove any residual PMA and non-adherent cells.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition
  • Priming (Signal 1):

    • Add fresh serum-free RPMI-1640 medium to the differentiated THP-1 cells.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • Inhibition:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Activation (Signal 2):

    • Add the NLRP3 activator, nigericin, to a final concentration of 10 µM (or ATP to a final concentration of 5 mM).

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any detached cells. Store the supernatants at -80°C for IL-1β ELISA.

    • For caspase-1 activity assays and ASC speck imaging, proceed immediately to the respective protocols.

Protocol 3: Measurement of IL-1β Secretion by ELISA
  • Kit Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for the human IL-1β ELISA kit.

  • Assay Procedure:

    • Add 100 µL of the collected cell culture supernatants (diluted if necessary) and standards to the wells of the pre-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells four times with the provided wash buffer.

    • Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells again as described above.

    • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark.

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve. Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

Protocol 4: Measurement of Caspase-1 Activity
  • Assay Principle: This protocol utilizes a luminogenic substrate that produces a "glow-type" luminescent signal upon cleavage by active caspase-1.

  • Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • To the wells containing the treated cells, add 100 µL of the prepared Caspase-Glo® 1 Reagent.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 hour to allow for cell lysis and the enzymatic reaction to occur.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the percent inhibition of caspase-1 activity for each concentration of this compound relative to the vehicle control.

Protocol 5: Visualization of ASC Speck Formation by Immunofluorescence
  • Cell Seeding: Seed and differentiate THP-1 cells on sterile glass coverslips in a 24-well plate as described in Protocol 1.

  • Inflammasome Activation and Inhibition: Perform the priming, inhibition, and activation steps as described in Protocol 2.

  • Cell Fixation: After the activation step, gently wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Staining: Incubate the cells with a primary antibody against ASC diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.

    • Quantify the percentage of cells containing ASC specks by counting at least 100 cells per condition from multiple random fields.

    • Determine the percent inhibition of ASC speck formation for each concentration of this compound relative to the vehicle control.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for studying NLRP3 inflammasome activation and its pharmacological inhibition with this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of potential NLRP3 inhibitors, thereby accelerating the discovery and development of novel therapeutics for a host of inflammatory diseases. Careful adherence to these protocols and the inclusion of appropriate controls will ensure the generation of high-quality, interpretable data.

Troubleshooting & Optimization

NLRP3-IN-2 solubility and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3-IN-2. It offers detailed information on solubility, formulation, and experimental protocols for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][3] this compound inhibits the formation and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[4]

Q2: What are the common solvents for dissolving this compound for in vitro and in vivo studies?

A2: For in vitro studies, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in both.[5] For in vivo studies, a stock solution in DMSO is typically prepared first and then diluted with aqueous buffers or other vehicles.[5] It is sparingly soluble in aqueous buffers directly.[5]

Q3: What are the recommended formulations for administering this compound in vivo?

A3: Several formulations have been established for the in vivo delivery of this compound, accommodating different routes of administration such as oral and intraperitoneal injections. The choice of formulation depends on the experimental design, including the animal model and the desired dosing regimen. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[6]

Troubleshooting Guide

Issue 1: Precipitation or phase separation occurs during formulation preparation.

  • Possible Cause: The compound has limited solubility in the aqueous components of the formulation. The order of solvent addition might be incorrect, or the components are not mixed thoroughly.

  • Solution:

    • Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound.[4][6]

    • Correct Solvent Order: Ensure that each solvent is added sequentially and mixed thoroughly before adding the next. Typically, the compound is first dissolved in DMSO to create a stock solution, followed by the addition of co-solvents and finally the aqueous component.[4][6]

    • Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[4][6]

Issue 2: The desired concentration for the in vivo study cannot be achieved.

  • Possible Cause: The chosen formulation does not provide sufficient solubility for the required dose.

  • Solution:

    • Optimize Formulation: Refer to the solubility data tables below to select a formulation with a higher solubilizing capacity. For instance, formulations containing co-solvents like PEG300 or cyclodextrins (SBE-β-CD) can enhance solubility.[6]

    • Adjust Dosing Volume: If the concentration is limited, consider increasing the dosing volume, staying within the acceptable limits for the chosen animal model and administration route.

    • Hygroscopic DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of the product. Always use newly opened, anhydrous DMSO for preparing stock solutions.[6]

Issue 3: Inconsistent or unexpected results in in vivo experiments.

  • Possible Cause: The formulation may not be stable over the duration of the experiment, or the compound may have degraded. The chosen administration route might not provide the desired bioavailability.

  • Solution:

    • Fresh Formulations: Always prepare fresh formulations immediately before administration to avoid degradation and ensure consistent dosing.[4][6]

    • Storage of Stock Solutions: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[6]

    • Route of Administration: While this compound has been shown to be orally bioavailable, the specific experimental context might necessitate a different route, such as intraperitoneal injection, to achieve the desired systemic exposure.[7]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent/VehicleSolubilitySource
DMSO~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
1:7 solution of DMSO:PBS (pH 7.2)~0.14 mg/mL[5]
DMSO125 mg/mL (requires ultrasound)[6]

Table 2: In Vivo Formulation Protocols for this compound

ProtocolCompositionAchievable ConcentrationAdministration RouteSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLNot specified[4][6]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLNot specified[6]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mLOral[4][6]

Experimental Protocols

Protocol 1: Preparation of Formulation 1 (for a 1 mL working solution)

  • Prepare a 20.8 mg/mL stock solution of this compound in fresh, anhydrous DMSO.[4][6]

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300.[4][6]

  • Mix the solution thoroughly until it is clear and homogenous.[4][6]

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.[4][6]

  • Add 450 µL of saline to bring the final volume to 1 mL.[4][6]

  • Mix the final solution thoroughly. Use this formulation immediately for in vivo administration.[4][6]

Protocol 2: In Vivo Mouse Model of Myocardial Ischemia/Reperfusion

  • Animal Model: Mice subjected to a model of acute myocardial infarction (AMI) through ischemia and reperfusion.[4]

  • Treatment: Administer this compound at a dose of 100 mg/kg.[4]

  • Outcome Measures: Assess the activity of caspase-1 in the heart tissue and measure the infarct size.[4]

  • Expected Results: Treatment with this compound has been shown to significantly inhibit caspase-1 activity by 90% and reduce infarct size by over 40%.[4]

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly & Function cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription NLRP3 NLRP3 Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Activation_Stimuli e.g., ATP, K+ efflux, ROS production NLRP3_Activation NLRP3 Activation Activation_Stimuli->NLRP3_Activation NLRP3_Activation->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Inflammasome->Caspase1 autocatalysis Caspase1->Pro_IL1b cleaves Caspase1->Pro_IL18 cleaves GSDMD Gasdermin-D Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis (Pro-inflammatory cell death) GSDMD->Pyroptosis NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome inhibits assembly

Caption: A diagram illustrating the two-signal model of NLRP3 inflammasome activation and its inhibition by this compound.

Experimental_Workflow In Vivo Formulation and Dosing Workflow cluster_prep Formulation Preparation (Fresh Daily) cluster_dosing Animal Dosing cluster_analysis Endpoint Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (e.g., 20.8 mg/mL stock) weigh->dissolve add_cosolvents Add Co-solvents Sequentially (e.g., PEG300, Tween-80) dissolve->add_cosolvents add_aqueous Add Aqueous Vehicle (e.g., Saline) add_cosolvents->add_aqueous mix Mix Thoroughly (Use sonication if needed) add_aqueous->mix administer Administer Formulation (e.g., Oral Gavage, IP Injection) mix->administer Immediate Use animal_model Select Animal Model (e.g., Mouse) calculate_dose Calculate Dose (e.g., 100 mg/kg) animal_model->calculate_dose calculate_dose->administer collect_samples Collect Tissues/Blood measure_biomarkers Measure Biomarkers (e.g., IL-1β, Caspase-1 activity) collect_samples->measure_biomarkers assess_phenotype Assess Phenotype (e.g., Infarct Size, Disease Score) collect_samples->assess_phenotype

Caption: A generalized workflow for the preparation and administration of this compound formulations for in vivo research.

References

Potential off-target effects of NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NLRP3-IN-2, a known inhibitor of the NLRP3 inflammasome. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during experimentation.

FAQs: Potential Off-Target Effects of this compound

Q1: What are the known off-target effects of this compound?

Given the lack of specific data for this compound, it is crucial for researchers to consider potential off-target effects observed with other NLRP3 inhibitors. For example, the widely used inhibitor MCC950 has been shown to interact with carbonic anhydrase 2. Other inhibitors have also been reported to exhibit off-target activities.[1] Therefore, empirical validation of the selectivity of this compound in your experimental system is highly recommended.

Q2: Could this compound affect other inflammasomes?

A2: The selectivity of this compound against other inflammasome complexes such as AIM2, NLRC4, and NLRP1 has not been extensively documented in public literature. For some NLRP3 inhibitors, off-target effects on other inflammasomes like AIM2 and NAIP/NLRC4 have been observed, particularly at higher concentrations (e.g., above 10 µM).[1][2] It is best practice to include controls to test for the specificity of this compound in your experiments. This can be achieved by using cells deficient in NLRP3 or by activating other inflammasomes with specific agonists.

Q3: Can this compound interfere with the NF-κB signaling pathway?

A3: The activation of the NLRP3 inflammasome is a two-step process, with the initial priming step often mediated by the activation of the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β. Some compounds intended to target NLRP3 may have unintended inhibitory or activating effects on NF-κB signaling.[3][4][5] It is important to assess the impact of this compound on the NF-κB pathway in your cellular model. This can be evaluated by measuring the expression of NF-κB target genes or by using reporter assays.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent inhibition of IL-1β secretion 1. Cell health: High concentrations of the inhibitor or prolonged incubation times may induce cytotoxicity. 2. Inhibitor precipitation: this compound may have limited solubility in aqueous media. 3. Variable priming: Inconsistent NF-κB activation can lead to variable NLRP3 and pro-IL-1β expression.1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the optimal non-toxic concentration of this compound. 2. Visually inspect the culture media for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all conditions. 3. Ensure consistent priming conditions (LPS concentration and incubation time). Verify priming by measuring pro-IL-1β levels in cell lysates via Western blot.
Unexpected changes in cell morphology or viability Off-target cytotoxicity: The compound may be affecting cellular pathways essential for survival, independent of NLRP3 inhibition.Conduct dose-response cytotoxicity assays. If cytotoxicity is observed at concentrations required for NLRP3 inhibition, consider using a lower concentration or a different inhibitor. Include a positive control for cytotoxicity.
Inhibition of IL-1β but not pyroptosis (or vice versa) Differential pathway inhibition: The inhibitor might be more effective at blocking cytokine processing than the pore-forming activity of Gasdermin D (GSDMD), or there could be off-target effects on one of these pathways.Measure both IL-1β release (ELISA) and pyroptosis (LDH release assay) concurrently. Assess caspase-1 activation and GSDMD cleavage by Western blot to pinpoint the step being affected.
Lack of inhibitor effect in a specific cell type 1. Low NLRP3 expression: The cell type may not express sufficient levels of NLRP3 for robust activation. 2. Species-specific activity: Some NLRP3 inhibitors exhibit species-specific activity.[2]1. Confirm NLRP3 expression at the mRNA and protein level after priming. 2. If using non-human cells, verify if this compound is active in that species. Consider using a positive control inhibitor with known activity in your model system.
Results differ from published data Variations in experimental protocol: Differences in cell lines, priming and activation stimuli, or inhibitor concentrations can lead to different outcomes.Carefully review and align your experimental protocol with published methods. Pay close attention to details such as cell passage number, serum concentration in the media, and the source and purity of reagents.

Experimental Protocols

Protocol 1: Assessment of this compound Specificity using Inflammasome-Deficient Cells

This protocol allows for the determination of whether the inhibitory effect of this compound is specific to the NLRP3 inflammasome.

Materials:

  • Wild-type (WT) and NLRP3-deficient (e.g., Nlrp3-/-) immortalized bone marrow-derived macrophages (iBMDMs).

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Seed WT and Nlrp3-/- iBMDMs in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Prime the cells with LPS (1 µg/mL) for 3-4 hours.

  • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

  • Activate the NLRP3 inflammasome with nigericin (5 µM) or ATP (5 mM) for 1-2 hours.

  • Collect the cell culture supernatants.

  • Measure IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Measure LDH release in the supernatants using a cytotoxicity assay kit to assess cell death.

Expected Outcome: this compound should inhibit IL-1β release and pyroptosis in WT cells in a dose-dependent manner but have no effect in Nlrp3-/- cells, confirming its specificity for the NLRP3 inflammasome.

Protocol 2: Evaluation of Off-Target Effects on the NF-κB Pathway

This protocol assesses whether this compound affects the priming step of inflammasome activation.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • LPS

  • This compound

  • Reagents for RNA extraction and qRT-PCR or Western blotting

Procedure:

  • Seed cells in a 6-well plate.

  • Pre-treat the cells with this compound at the desired concentration for 30-60 minutes.

  • Stimulate the cells with LPS (1 µg/mL) for 4 hours.

  • For qRT-PCR: Lyse the cells, extract total RNA, and perform qRT-PCR to measure the mRNA levels of NLRP3 and IL1B.

  • For Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of pro-IL-1β and NLRP3.

Expected Outcome: If this compound is specific for the activation step, it should not affect the LPS-induced upregulation of NLRP3 and IL1B mRNA or pro-IL-1β and NLRP3 protein levels. A decrease in these markers would suggest an off-target effect on the NF-κB pathway.

Data Presentation

Table 1: Potential Off-Target Considerations for NLRP3 Inhibitors

Note: This table lists off-target effects reported for other NLRP3 inhibitors. Specific data for this compound is not currently available, and these represent potential areas for investigation.

Inhibitor Class Example Inhibitor Reported Off-Target(s) Reference
Diaryl sulfonylureasMCC950Carbonic anhydrase 2[1]
VariousTranilastLikely to have broad anti-inflammatory effects[1]
Novel HeterocyclesBAL-0028Partial inhibition of AIM2 and NAIP/NLRC4 at high concentrations (>10 µM)[1][2]

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Transcription Increased Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B Mature IL-1β NLRP3_active Active NLRP3 Stimuli Activation Stimuli (e.g., Nigericin, ATP) Ion_Flux K+ Efflux Stimuli->Ion_Flux Ion_Flux->NLRP3_active triggers Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->IL1B cleaves GSDMD GSDMD-N Pore Casp1->GSDMD cleaves pro_GSDMD pro-Gasdermin D Pyroptosis Pyroptosis GSDMD->Pyroptosis induces NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent/Unexpected Results with this compound Check_Cytotoxicity Assess Cytotoxicity (LDH/MTT Assay) Start->Check_Cytotoxicity Is_Toxic Is it toxic at working concentration? Check_Cytotoxicity->Is_Toxic Lower_Conc Lower Concentration or Choose Alternative Inhibitor Is_Toxic->Lower_Conc Yes Check_Priming Verify Priming Efficiency (pro-IL-1β Western Blot) Is_Toxic->Check_Priming No Priming_OK Is priming consistent? Check_Priming->Priming_OK Optimize_Priming Optimize Priming (LPS concentration/time) Priming_OK->Optimize_Priming No Check_Specificity Test in NLRP3-deficient cells Priming_OK->Check_Specificity Yes Is_Specific Is the effect NLRP3-dependent? Check_Specificity->Is_Specific Off_Target Potential Off-Target Effect Investigate further Is_Specific->Off_Target No Review_Protocol Review and Standardize Experimental Protocol Is_Specific->Review_Protocol Yes

Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.

References

Technical Support Center: Troubleshooting NLRP3-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the NLRP3 inflammasome inhibitor, NLRP3-IN-2.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Storage

Question: How should I dissolve and store this compound? I am observing precipitation in my stock solution.

Answer: Proper dissolution and storage are critical for the efficacy of this compound. Solubility issues are a common challenge with small molecule inhibitors.

  • Recommended Solvents: Based on data for similar compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution in 100% DMSO can be prepared. For in vivo studies, further dilution in vehicles like a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil may be necessary.[1]

  • Troubleshooting Precipitation: If you observe precipitation, gentle warming and/or sonication can aid in dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]

  • Storage: Stock solutions should be stored at -20°C or -80°C. For working solutions intended for in vivo experiments, it is recommended to prepare them fresh on the day of use.[1]

ParameterRecommendationSource
Primary Solvent DMSO[1]
Storage Temperature -20°C or -80°C[1]
In Vivo Working Solution Prepare fresh daily[1]
Experimental Design & Controls

Question: I am not observing the expected inhibition of NLRP3 inflammasome activation. What are the critical controls I should include in my experiment?

Answer: Robust experimental design with appropriate controls is essential for interpreting your results. Here are some key controls to include:

  • Positive Controls: Ensure your cells are capable of activating the NLRP3 inflammasome. This can be achieved by priming the cells with lipopolysaccharide (LPS) followed by stimulation with a known NLRP3 activator like nigericin or ATP.[2]

  • Negative Controls:

    • Vehicle Control: Treat cells with the same vehicle used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent.

    • Unstimulated Control: Include cells that are not treated with an NLRP3 activator to establish a baseline for cytokine release and cell death.

  • Specificity Controls: To confirm that the observed effects are specific to NLRP3 inhibition, consider using cells deficient in NLRP3 or other inflammasome components (e.g., ASC or Caspase-1).

Question: What is the typical two-step activation protocol for the NLRP3 inflammasome in cell culture?

Answer: Canonical activation of the NLRP3 inflammasome in cell-based assays generally follows a two-signal model:[2]

  • Priming (Signal 1): This step involves upregulating the expression of NLRP3 and pro-IL-1β. This is typically achieved by treating cells (e.g., macrophages) with a Toll-like receptor (TLR) agonist like LPS for 3-5 hours.[2][3]

  • Activation (Signal 2): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common activators include nigericin or extracellular ATP, typically applied for 1-2 hours.[2] this compound should generally be added after the priming step and before the addition of the second stimulus.[2]

Data Interpretation & Troubleshooting Unexpected Results

Question: My results show incomplete inhibition of IL-1β secretion. What could be the reason?

Answer: Incomplete inhibition can stem from several factors:

  • Compound Concentration: The concentration of this compound may be suboptimal. Perform a dose-response curve to determine the IC50 for your specific cell type and experimental conditions.

  • Timing of Inhibition: The timing of inhibitor addition is critical. For canonical NLRP3 activation, this compound should be added after priming and before the activation signal.

  • Alternative Inflammasome Activation: Your stimulus might be activating other inflammasomes in addition to NLRP3. For example, some stimuli can activate the AIM2 inflammasome.[1] Consider using specific inhibitors for other inflammasomes or cells deficient in other inflammasome sensors to dissect the signaling pathway.

  • Non-Canonical NLRP3 Activation: In some cases, LPS alone can induce NLRP3 activation through a non-canonical pathway that is independent of potassium efflux.[2] This pathway involves caspase-8 signaling.[2] Ensure your experimental setup is specific for the pathway you intend to study.

Question: I am observing significant cell death in my control wells. What could be the cause?

Answer: Excessive cell death in control wells can confound results. Potential causes include:

  • LPS Toxicity: High concentrations of LPS or prolonged incubation times can be toxic to cells. Titrate your LPS concentration and incubation time to find a balance between adequate priming and minimal toxicity.

  • Vehicle Toxicity: High concentrations of DMSO can be cytotoxic. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%).

  • Pyroptosis: The activation of the NLRP3 inflammasome leads to a form of inflammatory cell death called pyroptosis, which is mediated by gasdermin D.[4] This is an expected outcome in your positive control wells. If you are seeing excessive cell death in your inhibitor-treated wells, it may indicate off-target effects of the compound.

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 Expression NFkB->NLRP3_exp proIL1B_exp ↑ pro-IL-1β Expression NFkB->proIL1B_exp Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage IL1B IL-1β (secreted) Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage proIL1B pro-IL-1β GSDMD Gasdermin D NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental Workflow for Testing this compound Efficacy

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells (e.g., Macrophages) prime Prime with LPS (Signal 1) (3-5 hours) start->prime inhibit Add this compound or Vehicle prime->inhibit activate Activate with ATP/Nigericin (Signal 2) (1-2 hours) inhibit->activate collect Collect Supernatant and Lyse Cells activate->collect elisa IL-1β ELISA collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay western Western Blot (Caspase-1, IL-1β, GSDMD) collect->western ldh_assay LDH Assay (Pyroptosis) collect->ldh_assay end Data Analysis elisa->end caspase_assay->end western->end ldh_assay->end

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Caspase-1 Activity Assay

This protocol is a general guideline based on commercially available kits.[5][6]

  • Sample Preparation:

    • After treatment, collect cell culture supernatants.

    • Lyse the cells according to the kit manufacturer's instructions.

  • Assay Procedure (Fluorometric):

    • Add cell lysate or supernatant to a 96-well plate.

    • Add the Caspase-1 substrate (e.g., YVAD-AFC).

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence using a microplate reader (Ex/Em = 400/505 nm for AFC).

  • Assay Procedure (Colorimetric):

    • Add cell lysate to a 96-well plate.

    • Add the Caspase-1 substrate (e.g., Ac-YVAD-pNA).[6]

    • Incubate at 37°C for 1-2 hours.

    • Measure absorbance at 405 nm.[6]

  • Data Analysis:

    • Compare the signal from treated samples to untreated controls.

    • A specific Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) should be used to confirm the specificity of the assay.[5]

Assay TypeSubstrate ExampleDetection MethodExcitation/Emission (nm)Absorbance (nm)
Fluorometric YVAD-AFCFluorescence400/505N/A
Colorimetric Ac-YVAD-pNAAbsorbanceN/A405
IL-1β ELISA

This protocol is a general guideline based on commercially available kits.[7][8][9]

  • Sample Preparation:

    • Collect cell culture supernatants after experimental treatment.

    • Centrifuge the supernatants to remove any cells or debris.

  • ELISA Procedure (Sandwich ELISA):

    • Add standards and samples to the wells of a microplate pre-coated with an anti-human IL-1β capture antibody and incubate.

    • Wash the wells.

    • Add a biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add a substrate solution (e.g., TMB) and incubate in the dark.

    • Add a stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-1β standards.

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

Kit FeatureExample SpecificationSource
Assay Range 3.9 - 250 pg/mL[7][10]
Sensitivity ~1 pg/mL[7]
Sample Type Cell Culture Supernatants, Serum, Plasma[7][8][9]
Assay Time ~3.5 - 4.5 hours[7]

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to your specific experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Technical Support Center: Assessment of NLRP3 Inhibitor Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of NLRP3 inhibitors, using the well-characterized inhibitor MCC950 as a primary example for compounds like NLRP3-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of NLRP3 inhibitors like MCC950 in cell culture?

A1: Generally, potent and specific NLRP3 inhibitors such as MCC950 are expected to have low cytotoxicity at concentrations that effectively inhibit the NLRP3 inflammasome. For instance, MCC950 has shown negligible cytotoxic effects on various cell lines, including Raw 264.7 macrophages, C2C12 myoblasts, and human coronary artery endothelial cells, at concentrations up to 10-20 µM[1][2].

Q2: At what concentration should I test my NLRP3 inhibitor for efficacy versus cytotoxicity?

A2: The effective concentration for NLRP3 inhibition is typically much lower than the concentration at which cytotoxicity is observed. For MCC950, significant inhibition of IL-1β release is seen at concentrations as low as 10 µM in LPS/ATP-stimulated Raw 264.7 macrophages[1]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, starting with concentrations reported in the literature for similar compounds.

Q3: Which cell lines are appropriate for testing NLRP3 inhibitor cytotoxicity?

A3: A variety of cell lines can be used. Commonly used myeloid cell lines that express the necessary components of the NLRP3 inflammasome include human THP-1 monocytes (often differentiated into macrophages with PMA), and murine J774A.1 or Raw 264.7 macrophages[2][3]. It is also beneficial to test for cytotoxicity in the specific non-myeloid cell lines relevant to your research, such as pancreatic cancer cells (Panc10.05, SW1990, PANC1) or endothelial cells, to assess off-target effects[2][4].

Q4: How does NLRP3 inflammasome activation lead to cell death?

A4: Activation of the NLRP3 inflammasome leads to the activation of caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the cell membrane. This process, known as pyroptosis, is a lytic and inflammatory form of programmed cell death that results in the release of pro-inflammatory cytokines like IL-1β and IL-18[5].

Troubleshooting Guides

Q1: I am observing high levels of cell death in my experiments with an NLRP3 inhibitor, even at low concentrations. What could be the cause?

A1:

  • Compound Purity and Solvent Effects: Ensure the purity of your NLRP3 inhibitor. Impurities could be cytotoxic. Also, verify that the solvent used to dissolve the inhibitor (e.g., DMSO) is not toxic to your cells at the final concentration used in the culture medium. It is crucial to include a vehicle control (medium with solvent only) in your experiments.

  • Off-Target Effects: The inhibitor may have off-target effects that are causing cytotoxicity. It is advisable to test the inhibitor in a cell line that does not express NLRP3 to investigate this possibility.

  • Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive to the inhibitor. Consider testing a range of concentrations on different cell lines to determine a therapeutic window.

Q2: My NLRP3 inhibitor is not reducing IL-1β secretion in my inflammasome activation assay. What should I check?

A2:

  • Incomplete Inflammasome Activation: Ensure that your protocol for inducing NLRP3 inflammasome activation is working correctly. This typically involves a two-step process: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP or nigericin) to trigger inflammasome assembly[3][6]. You should have positive controls (stimulated cells without inhibitor) that show robust IL-1β secretion.

  • Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the pre-incubation time may be too short. Optimize these parameters by performing a dose-response and time-course experiment.

  • Inhibitor Stability: Check the stability of your inhibitor in your cell culture medium under your experimental conditions.

Q3: The results of my cytotoxicity assays are inconsistent. What can I do to improve reproducibility?

A3:

  • Consistent Cell Seeding Density: Ensure that you are seeding the same number of cells in each well, as variations in cell density can affect the results of viability assays.

  • Assay-Specific Considerations: Be mindful of the limitations of your chosen cytotoxicity assay. For example, colorimetric assays like MTT or XTT can be affected by the metabolic state of the cells, which might be altered by your experimental conditions. Consider using a complementary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or a flow cytometry-based assay with Annexin V and propidium iodide staining[7].

  • Proper Controls: Always include appropriate controls: untreated cells, cells treated with the vehicle control, cells treated with the inflammasome-activating stimuli alone, and cells treated with the stimuli plus the inhibitor.

Quantitative Data Summary

The following table summarizes the reported cytotoxicity of the NLRP3 inhibitor MCC950 in various cell lines. This data can be used as a reference when designing experiments with other NLRP3 inhibitors.

Cell LineAssayConcentration Range Tested (µM)Observed CytotoxicityReference
Raw 264.7 (murine macrophage)Not specified0.01 - 10No significant cytotoxicity[1]
C2C12 (murine myoblast)Not specified0.01 - 10No significant cytotoxicity[1]
THP-1 derived macrophages (human)Alamar BlueNot specifiedNegligible cytotoxic effects[2]
J774a macrophages (murine)Not specified20Negligible cytotoxic effects[2]
Human Coronary Artery Endothelial CellsAlamar BlueNot specifiedNegligible cytotoxic effects[2]
Panc10.05, SW1990, PANC1 (human pancreatic cancer)Cell Viability KitNot specifiedNo significant change in cell viability with MCC950 alone[4]
RWPE-2 (human prostate epithelial)CCK-8Up to a certain concentration (not specified)Optimal dose concentration determined without significant toxicity[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Alamar Blue Assay[2]

This protocol is adapted from a study assessing the cytotoxicity of MCC950[2].

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁴ cells per well. For THP-1 cells, pre-treat with phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) for 24 hours before seeding to differentiate them into macrophages.

  • Treatment: Immediately after seeding, treat the cells with the NLRP3 inhibitor at the desired concentrations. Include appropriate vehicle controls. The total volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at a ratio of 1:10 (reagent to medium volume).

  • Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessment of NLRP3 Inflammasome Activation and Inhibition[6]

This is a general protocol for activating the NLRP3 inflammasome and assessing the effect of an inhibitor.

  • Cell Seeding: Seed myeloid cells (e.g., PMA-differentiated THP-1 cells or primary macrophages) in a suitable culture plate.

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with the NLRP3 inhibitor at various concentrations for at least 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 2.5 mM) or nigericin (e.g., 20 µM) for 1-2 hours[1][6].

  • Sample Collection: Collect the cell culture supernatant to measure secreted IL-1β and LDH. Lyse the cells to prepare samples for Western blot analysis of caspase-1 cleavage.

  • Readouts:

    • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an ELISA kit.

    • Cytotoxicity (Pyroptosis) Measurement: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using an LDH cytotoxicity assay kit[9].

    • Caspase-1 Activation: Detect the cleaved (active) form of caspase-1 (p20 subunit) in the cell lysates by Western blot[10].

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Assembly Inflammasome Assembly & Function PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive ProIL1b Pro-IL-1β Transcription->ProIL1b Stimuli Activation Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3_active Active NLRP3 Oligomerization Efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage Casp1->ProIL1b cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis NLRP3_IN_2 This compound (e.g., MCC950) NLRP3_IN_2->NLRP3_active inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start: Select Cell Line seed Seed Cells in 96-well Plate start->seed treat Add NLRP3 Inhibitor (Dose-Response) seed->treat vehicle Add Vehicle Control seed->vehicle incubate Incubate (e.g., 24-72h) treat->incubate vehicle->incubate assay Perform Viability Assay (e.g., Alamar Blue, MTT, LDH) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve Determine IC50 (if applicable) calc->plot end End: Assess Cytotoxicity plot->end

Caption: General workflow for assessing the cytotoxicity of an NLRP3 inhibitor.

References

Technical Support Center: Minimizing Variability in NLRP3 Inflammasome Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in NLRP3 inflammasome assays, with a focus on the use of inhibitors like NLRP3-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the canonical two-step activation of the NLRP3 inflammasome?

A1: The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically induced by Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through NF-κB signaling. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage and release of mature IL-1β and IL-18.[1]

Q2: What are the critical controls to include in an NLRP3 inflammasome assay?

A2: To ensure data reliability, it is crucial to include several controls:

  • Negative Control (Unstimulated): Cells treated with vehicle only to establish baseline levels.

  • Priming Control (LPS only): Cells treated only with the priming signal (e.g., LPS) to ensure that the priming step alone does not trigger significant inflammasome activation.

  • Positive Control (LPS + Activator): Cells treated with both a priming agent (e.g., LPS) and an NLRP3 activator (e.g., ATP or nigericin) to demonstrate robust inflammasome activation.[2]

  • Inhibitor Control: A well-characterized NLRP3 inhibitor (e.g., MCC950) to confirm that the observed effects are specific to NLRP3 inhibition.

  • Cell Viability Control: To ensure that the observed reduction in cytokine release is due to specific inflammasome inhibition and not cytotoxic effects of the compound.

Q3: How can I be sure my IL-1β ELISA results are accurate?

A3: Variability in IL-1β ELISA can arise from several factors. Ensure you are using an ELISA kit that detects the mature form of IL-1β, as some kits may not efficiently detect the processed cytokine.[3] It's also important to handle samples carefully to avoid degradation of IL-1β. If you observe low signal, consider concentrating your samples, but be mindful of also concentrating potential interfering substances.[4][5] Always include a standard curve and quality controls with each plate.

Q4: What are the common readouts for NLRP3 inflammasome activation?

A4: Common readouts include:

  • IL-1β and IL-18 Release: Measured by ELISA from the cell culture supernatant.[2][6]

  • Caspase-1 Activity: Assessed using fluorometric or colorimetric assays that measure the cleavage of a specific substrate.[7]

  • ASC Speck Formation: Visualized by fluorescence microscopy or quantified by flow cytometry. ASC oligomerization into a "speck" is an upstream event in inflammasome activation.[8][9][10]

  • Pyroptosis (Cell Death): Measured by lactate dehydrogenase (LDH) release from damaged cells.[11]

  • Western Blotting: To detect cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in the supernatant or cell lysates.[12]

Troubleshooting Guides

Problem 1: Low or No IL-1β Secretion in Positive Control
Possible Cause Recommended Solution
Inefficient Priming - Confirm the activity and concentration of your priming agent (e.g., LPS). Titrate the LPS concentration and incubation time. - Ensure cells are healthy and responsive. Passage number and cell density can affect priming efficiency.
Ineffective NLRP3 Activator - Verify the concentration and stability of the activator (e.g., ATP, nigericin). Prepare fresh solutions. ATP solutions, in particular, can be unstable.[3] - Optimize the incubation time and concentration of the activator.
Cell Health Issues - Check cell viability. High cell death before activation can lead to poor response. - Ensure optimal cell density at the time of the experiment.
Suboptimal Assay Conditions - Confirm that the cell culture medium and supplements are appropriate and not expired. - Check for contamination in cell cultures.
Sample Degradation - Collect supernatants promptly and store them at -80°C if not analyzed immediately. - Add protease inhibitors to the collected supernatants.
Problem 2: High Background Signal in Negative Controls
Possible Cause Recommended Solution
Cell Stress - Handle cells gently during plating and media changes to avoid mechanical stress. - Ensure cells are not overgrown, as this can lead to spontaneous inflammasome activation.
Contamination - Test for mycoplasma and endotoxin contamination in cell cultures and reagents. - Use sterile techniques throughout the experiment.
Reagent Issues - Some serum lots can contain factors that activate cells. Test different lots of FBS. - Ensure all reagents are of high purity and stored correctly.
Assay-Specific Issues (ELISA) - Inadequate washing steps can lead to high background. Ensure thorough washing between antibody incubations. - Cross-reactivity of antibodies. Use high-quality, specific antibodies.
Assay-Specific Issues (Caspase-1 Assay) - Non-specific cleavage of the substrate. Use a specific caspase-1 inhibitor control to determine the level of non-specific activity.[13]
Problem 3: Inconsistent Results with this compound (or other inhibitors)
Possible Cause Recommended Solution
Inhibitor Solubility/Stability - Ensure the inhibitor is fully dissolved. Use appropriate solvents (e.g., DMSO) and prepare fresh dilutions for each experiment. - Check for precipitation of the compound in the culture medium.
Incorrect Inhibitor Concentration - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and conditions.
Off-Target Effects/Toxicity - Assess cell viability at all inhibitor concentrations used. A decrease in signal may be due to cytotoxicity rather than specific inhibition.[14] - Use a structurally distinct NLRP3 inhibitor as a control to confirm the observed effects are on-target.
Timing of Inhibitor Addition - Typically, the inhibitor should be added after the priming step but before the addition of the NLRP3 activator. Optimize the pre-incubation time with the inhibitor.

Quantitative Data Summary

Table 1: Expected IL-1β Secretion Levels in Different Cell Models

Cell TypePriming Stimulus (Concentration, Time)Activation Stimulus (Concentration, Time)Expected IL-1β Secretion (pg/mL)
Human PBMCsLPS (1 µg/mL, 3h)ATP (1 mM, 15 min)~1500[3]
Human THP-1 cells (PMA-differentiated)LPS (24h)ATP (5 mM, 30 min)~1200[15]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS (1 µg/mL, 24h)-Variable, can be low
Murine Splenic Dendritic CellsLPS (1 µg/mL, 24h)-~1000-2000[16]

Note: These values are approximate and can vary significantly between experiments, donors, and cell culture conditions.

Table 2: Reported IC50 Values for Common NLRP3 Inhibitors

InhibitorCell TypeAssayIC50
MCC950THP-1 cellsIL-1β release~8 nM[17]
MCC950THP-1 derived macrophagesCell death~0.2 µM[18]
CY-09Murine BMDMsIL-1β release~6 µM[19]
ParthenolideTHP-1 cellsIL-1β release~2.6 µM[20]
NLRP3/AIM2-IN-2Not specifiedNot specified~0.2392 µM[21][22]

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Differentiate the monocytes into macrophages by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Priming:

    • Replace the PMA-containing medium with fresh, serum-free medium.

    • Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Add this compound or another inhibitor at the desired concentrations to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.

  • Activation:

    • Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours) to the wells.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for IL-1β ELISA and LDH assay.

    • Lyse the remaining cells for protein quantification or Western blot analysis.

Protocol 2: ASC Speck Visualization by Immunofluorescence
  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and treat as described in Protocol 1.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against ASC for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain with DAPI to visualize nuclei.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm of activated cells.[10]

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b upregulates NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp upregulates IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_exp->NLRP3_active Activator ATP / Nigericin K_efflux K+ Efflux Activator->K_efflux K_efflux->NLRP3_active activates Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 cleaves & activates Caspase1->IL1b cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis induces NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_active inhibits

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start seed_cells Seed & Differentiate Cells (e.g., THP-1 with PMA) start->seed_cells prime Prime with LPS (Signal 1) seed_cells->prime add_inhibitor Add this compound prime->add_inhibitor add_activator Activate with ATP/Nigericin (Signal 2) add_inhibitor->add_activator collect Collect Supernatant & Lyse Cells add_activator->collect elisa IL-1β ELISA collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay ldh_assay LDH Assay (Cytotoxicity) collect->ldh_assay asc_speck ASC Speck Microscopy collect->asc_speck end End elisa->end caspase_assay->end ldh_assay->end asc_speck->end

Caption: General experimental workflow for NLRP3 inflammasome assays.

Troubleshooting_Guide start Inconsistent Results? check_positive_control Is the Positive Control (LPS+ATP) working? start->check_positive_control troubleshoot_activation Troubleshoot Priming/Activation Steps: - Check LPS/ATP activity - Optimize concentrations/timing - Assess cell health check_positive_control->troubleshoot_activation No check_negative_control Is the Negative Control (untreated) showing high signal? check_positive_control->check_negative_control Yes troubleshoot_background Troubleshoot High Background: - Check for contamination - Handle cells gently - Test new reagents/serum check_negative_control->troubleshoot_background Yes check_inhibitor_toxicity Is the inhibitor causing cell death (LDH release)? check_negative_control->check_inhibitor_toxicity No lower_inhibitor_conc Lower Inhibitor Concentration or use a less toxic inhibitor check_inhibitor_toxicity->lower_inhibitor_conc Yes optimize_inhibitor Optimize Inhibitor Conditions: - Check solubility/stability - Perform dose-response curve - Adjust pre-incubation time check_inhibitor_toxicity->optimize_inhibitor No

Caption: Logical troubleshooting guide for NLRP3 inflammasome assays.

References

NLRP3-IN-2 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals with quality control, purity assessment, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as NLRP3 Inflammasome Inhibitor I, is a small molecule inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of glyburide and is used in research to study the role of the NLRP3 inflammasome in various physiological and pathological processes.[1]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 16673-34-0[1][2]
Molecular Formula C16H17ClN2O4S
Molecular Weight 368.84 g/mol

Q3: What is the recommended purity for this compound in research applications?

A3: For most research applications, a purity of ≥95% is recommended for small molecule inhibitors like this compound. Purity should be verified using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC).

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.

Quality Control and Purity Assessment

Consistent and reliable experimental results depend on the quality and purity of your reagents. The following sections provide detailed protocols for assessing the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of small molecules. A reversed-phase HPLC method is typically suitable for a compound with the chemical structure of this compound.

Experimental Protocol: HPLC Purity Analysis

ParameterRecommended Condition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm, or determined by UV scan).
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition.

Data Analysis:

The purity of this compound is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram, expressed as a percentage.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve this compound in appropriate solvent dilute_sample Dilute to working concentration prep_sample->dilute_sample inject_sample Inject sample into HPLC system dilute_sample->inject_sample Prepared Sample run_gradient Run gradient elution inject_sample->run_gradient detect_peaks Detect peaks with UV-Vis/DAD run_gradient->detect_peaks integrate_peaks Integrate peak areas detect_peaks->integrate_peaks Chromatogram calculate_purity Calculate purity (%) integrate_peaks->calculate_purity hplc_troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Abnormal Peak Shape in HPLC Chromatogram tailing_causes Possible Causes: - Secondary Interactions - Column Overload - Dead Volume start->tailing_causes fronting_causes Possible Causes: - Strong Sample Solvent - Column Collapse start->fronting_causes split_causes Possible Causes: - Clogged Frit - Column Void start->split_causes tailing_solutions Solutions: - Adjust Mobile Phase pH - Reduce Sample Concentration - Check Fittings tailing_causes->tailing_solutions fronting_solutions Solutions: - Use Mobile Phase as Solvent - Replace Column fronting_causes->fronting_solutions split_solutions Solutions: - Reverse-Flush Column - Replace Column split_causes->split_solutions nlrp3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_active NLRP3 Activation Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_active Inflammasome Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NLRP3_active->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b pro-IL-1β → IL-1β Casp1->IL1b Pyroptosis Gasdermin D Cleavage → Pyroptosis Casp1->Pyroptosis NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome Inhibition

References

Addressing NLRP3-IN-2 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. It is an intermediate in the synthesis of glyburide and has been shown to inhibit the formation of the NLRP3 inflammasome complex in cardiomyocytes.[1] This inhibition prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a multi-step process, and this compound is believed to interfere with the assembly of the inflammasome complex.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintaining the integrity of this compound. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For in vivo experiments, it is best to prepare fresh solutions daily.[1]

Q3: My this compound powder is difficult to dissolve. What should I do?

A3: Solubility issues are a potential source of experimental variability. This compound is soluble in DMSO.[4] For preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5] If you observe precipitation, gentle warming to 37°C and sonication can aid in dissolution.[4][5] Always ensure the solution is clear before use.

Q4: What are potential off-target effects of this compound?

A4: While this compound is used as an NLRP3 inhibitor, like many small molecules, it may have off-target effects. Being a synthetic intermediate of glyburide, a sulfonylurea, it's important to consider potential interactions with other cellular targets.[6] To confirm that the observed effects in your experiments are due to NLRP3 inhibition, it is advisable to include appropriate controls, such as using a structurally different NLRP3 inhibitor to see if the phenotype is recapitulated or using cells deficient in NLRP3.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or variable inhibition of IL-1β release between experiments.

This is a common problem that can often be traced back to the inhibitor itself or the experimental setup.

Potential Cause Troubleshooting Steps Expected Outcome
Degradation of this compound 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution.[1] 3. Verify the age of the stock solution and prepare a fresh stock if it has been stored for an extended period.[1][5]Consistent inhibitory activity and reproducible IC50 values across experiments.
Incomplete Solubilization 1. Ensure complete dissolution of this compound in high-quality, anhydrous DMSO before preparing working solutions.[5] 2. Use sonication or gentle warming if necessary to achieve a clear solution.[4][5] 3. Visually inspect for any precipitate before adding to your assay.A clear, homogenous inhibitor solution should result in more consistent dose-response curves.
Variability in Cell Health or Density 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Regularly check for mycoplasma contamination.Reduced variability in baseline inflammasome activation and a more consistent response to the inhibitor.
Batch-to-Batch Variability of this compound 1. If you suspect batch-to-batch variability, perform a side-by-side comparison of the old and new batches in a functional assay. 2. Request the certificate of analysis (CoA) from the supplier for each batch and compare purity and other quality control parameters. 3. If possible, perform your own quality control, such as HPLC or LC-MS, to confirm identity and purity.Identification of a suboptimal batch, allowing you to source a more reliable supply of the inhibitor.
Issue 2: No or weak inhibition of NLRP3 inflammasome activation.

If you are not observing the expected inhibitory effect, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Assay Conditions 1. Ensure that your cells are properly primed (e.g., with LPS) to upregulate NLRP3 expression before adding the activator (e.g., ATP or nigericin).[7] 2. Titrate the concentration of the inflammasome activator to ensure a robust but not overwhelming signal. 3. Optimize the incubation time for both the inhibitor and the activator.A clear and reproducible window of inflammasome activation will allow for the sensitive detection of inhibitory effects.
Incorrect Inhibitor Concentration 1. Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell type and assay. 2. Verify the calculations for your serial dilutions.Identification of the effective concentration range for this compound in your experimental system.
Inactive Compound 1. Test the activity of your this compound batch in a well-established, validated NLRP3 activation assay. 2. Compare your results to a known, potent NLRP3 inhibitor, such as MCC950, as a positive control for inhibition.[8]Confirmation of whether your batch of this compound is active.

Data Presentation

Table 1: Reported IC50 Values for NLRP3 Inhibitors

CompoundIC50 ValueCell TypeAssay
NLRP3/AIM2-IN-20.2392 µMNot specifiedCell death assay
MCC9507.5 nMBMDMsIL-1β release
CY-090.30 ± 0.01 μMJ774A.1 cellsIL-1β release
C774.10 ± 2.1 μMMicrogliaIL-1β release

Note: Data for this compound is limited in the public domain. The values presented are for similar or well-characterized NLRP3 inhibitors and can serve as a reference.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method to assess the purity of a new batch of this compound.

  • Preparation of Standard Solution: Accurately weigh a small amount of this compound and dissolve it in an appropriate solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

  • Analysis: Inject the standard solution and analyze the chromatogram. A pure compound should show a single major peak. The presence of multiple peaks indicates impurities. The peak area can be used to estimate the purity of the compound.

Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method to assess the inhibitory activity of this compound in mouse bone marrow-derived macrophages (BMDMs).

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[7]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

  • Activation: Add an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Visualizations

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Protein Synthesis pro_IL1b pro-IL-1β Transcription->pro_IL1b Protein Synthesis pro_IL18 pro-IL-18 Transcription->pro_IL18 Protein Synthesis Activators Activators (e.g., ATP, Nigericin) Efflux K+ Efflux Activators->Efflux NLRP3_active Active NLRP3 Efflux->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage GSDMD Gasdermin D NLRP3_IN_2 This compound NLRP3_IN_2->Inflammasome Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_assay Assay Parameter Checks cluster_cells Cell Health Checks cluster_batch Batch Variability Checks Start Inconsistent Results with This compound Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Assay Step 2: Evaluate Assay Parameters Check_Compound->Check_Assay Compound OK Fresh_Aliquot Use fresh aliquot Check_Compound->Fresh_Aliquot If issues persist Check_Storage Verify storage conditions Check_Compound->Check_Storage If issues persist Check_Solubility Ensure complete solubilization Check_Compound->Check_Solubility If issues persist Check_Cells Step 3: Assess Cell Health & Consistency Check_Assay->Check_Cells Assay OK Optimize_Priming Optimize priming/activation Check_Assay->Optimize_Priming If issues persist Dose_Response Run dose-response curve Check_Assay->Dose_Response If issues persist Positive_Control Include positive inhibitor control Check_Assay->Positive_Control If issues persist Compare_Batches Step 4: Investigate Batch-to-Batch Variability Check_Cells->Compare_Batches Cells OK Passage_Number Check passage number Check_Cells->Passage_Number If issues persist Seeding_Density Standardize seeding density Check_Cells->Seeding_Density If issues persist Mycoplasma_Test Test for mycoplasma Check_Cells->Mycoplasma_Test If issues persist Resolved Issue Resolved Compare_Batches->Resolved Batches are consistent Side_by_Side Side-by-side assay of batches Compare_Batches->Side_by_Side If batches differ CoA_Review Review Certificate of Analysis Compare_Batches->CoA_Review If batches differ QC_Analysis Perform independent QC (HPLC) Compare_Batches->QC_Analysis If batches differ Contact_Support Contact Supplier's Technical Support Fresh_Aliquot->Resolved Check_Storage->Resolved Check_Solubility->Resolved Optimize_Priming->Resolved Dose_Response->Resolved Positive_Control->Resolved Passage_Number->Resolved Seeding_Density->Resolved Mycoplasma_Test->Resolved Side_by_Side->Contact_Support CoA_Review->Contact_Support QC_Analysis->Contact_Support

Caption: Troubleshooting workflow for addressing inconsistent results with this compound.

Logical_Relationships cluster_input Input Factors cluster_process Experimental Process cluster_output Experimental Outcome Compound_Purity Compound Purity Effective_Concentration Accurate Effective Concentration Compound_Purity->Effective_Concentration Compound_Stability Compound Stability Compound_Stability->Effective_Concentration Solubility Solubility Solubility->Effective_Concentration Reproducibility Reproducible Results Effective_Concentration->Reproducibility Reliability Reliable Data Effective_Concentration->Reliability Batch_Variability Batch-to-Batch Variability Batch_Variability->Compound_Purity Batch_Variability->Compound_Stability Batch_Variability->Solubility

Caption: Relationship between compound properties and experimental outcomes.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-2 vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific NLRP3 inflammasome inhibitor is critical for advancing studies in inflammation and autoimmune diseases. This guide provides a detailed comparison of two notable inhibitors, NLRP3-IN-2 and MCC950, with a focus on their mechanisms of action, reported efficacy, and experimental validation.

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. Consequently, the development of small molecule inhibitors targeting NLRP3 has become a significant area of therapeutic research. This guide offers an objective comparison of this compound and the well-characterized inhibitor MCC950, presenting available data to aid in the selection of the most appropriate compound for specific research needs.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and MCC950, highlighting the key differences in their reported potency and characterization.

FeatureThis compoundMCC950
Target NLRP3 InflammasomeNLRP3 Inflammasome
IC50 (in vitro) Not Reported~7.5 nM (in mouse bone marrow-derived macrophages)[1] ~8.1 nM (in human monocyte-derived macrophages)[1]
Mechanism of Action Inhibits the formation of the NLRP3 inflammasome[2]Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly[3][4][5][6]
Specificity Information not availableSpecific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes[7]
In Vivo Efficacy Reduces infarct size in a mouse model of myocardial ischemia/reperfusion (100 mg/kg, i.p.)[2]Effective in numerous animal models of inflammatory diseases, including multiple sclerosis and cryopyrin-associated periodic syndromes
Known Off-Targets Not ReportedCarbonic Anhydrase 2 (non-competitive inhibition with an IC50 of 11 µM)

Signaling Pathway and Experimental Workflow

To understand the context of NLRP3 inhibition, it is essential to visualize the signaling pathway and the experimental workflow used to assess inhibitor efficacy.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b Pro-IL-1β Transcription->pro_IL1b Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization ASC ASC NLRP3_active->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage Active_Caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Active_Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Active_Caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibits ATPase Activity NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_active Inhibits Formation

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_priming Priming cluster_treatment Inhibitor Treatment cluster_activation Activation cluster_analysis Analysis start Seed Immune Cells (e.g., BMDMs, THP-1s) prime Prime with LPS start->prime inhibit Treat with This compound or MCC950 prime->inhibit activate Activate with ATP or Nigericin inhibit->activate supernatant Collect Supernatant activate->supernatant lysate Collect Cell Lysate activate->lysate elisa Measure IL-1β/IL-18 (ELISA) supernatant->elisa ldh Measure Pyroptosis (LDH Assay) supernatant->ldh western Analyze Caspase-1 Cleavage (Western Blot) lysate->western

Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibitors.

Detailed Experimental Protocols

The following is a generalized protocol for an in vitro NLRP3 inflammasome inhibition assay based on commonly used methodologies.

Objective: To determine the in vitro efficacy of NLRP3 inhibitors (this compound and MCC950) in blocking NLRP3 inflammasome activation in macrophages.

Cell Lines:

  • Mouse bone marrow-derived macrophages (BMDMs)

  • Human THP-1 monocytes (differentiated into macrophages with PMA)

Materials:

  • Cell culture medium (e.g., DMEM for BMDMs, RPMI-1640 for THP-1s) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound and MCC950

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse or human IL-1β

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Caspase-1)

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or MCC950 for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant for IL-1β and LDH measurements.

    • Lyse the remaining cells for Western blot analysis of Caspase-1 cleavage.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.

    • Caspase-1 Cleavage: Perform Western blotting on the cell lysates to detect the cleaved (active) form of Caspase-1 (p20 subunit).

Concluding Remarks

MCC950 is a well-established, potent, and specific NLRP3 inhibitor with a wealth of supporting data, making it a reliable tool for in vitro and in vivo studies of NLRP3-mediated inflammation.[1][7] Its direct mechanism of action and high potency are significant advantages for targeted research.[3][4][5][6] However, researchers should be mindful of its potential off-target effects on carbonic anhydrase 2, particularly at higher concentrations.

This compound presents as a potential alternative, with demonstrated in vivo efficacy in a model of myocardial ischemia/reperfusion.[2] Nevertheless, the current lack of publicly available data on its in vitro potency (IC50), specificity, and detailed mechanism of action makes a direct and comprehensive comparison with MCC950 challenging. Further characterization of this compound is necessary to fully understand its pharmacological profile and its potential as a research tool or therapeutic lead.

For researchers requiring a well-characterized and highly potent NLRP3 inhibitor, MCC950 remains the gold standard. This compound may be a suitable candidate for specific in vivo models where its efficacy has been demonstrated, but further validation is recommended for broader applications.

References

Validating NLRP3-IN-2 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating inflammatory pathways, the specificity of chemical probes is paramount. This guide provides a comparative analysis of the inhibitor commonly known as NLRP3-IN-2, alongside other inhibitors, to validate its specificity for the NLRP3 inflammasome over other NOD-like receptors (NLRs). This guide is intended to offer an objective overview supported by experimental data and detailed protocols.

Understanding this compound: A Dual Inhibitor

Contrary to what its name might suggest, this compound is not exclusively specific to the NLRP3 inflammasome. Recent findings have identified it as a potent dual inhibitor of both the NLRP3 and the Absent in Melanoma 2 (AIM2) inflammasomes.[1] This has significant implications for its use as a research tool and for the interpretation of experimental results. This guide will delve into the experimental validation of this compound and compare its activity with other NLR inhibitors to highlight the importance of comprehensive specificity profiling.

Comparative Inhibitory Activity

To contextualize the activity of this compound, it is useful to compare it with other well-characterized inflammasome inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against different inflammasomes. This data is crucial for selecting the appropriate inhibitor for a given research question and for understanding potential off-target effects.

InhibitorTarget Inflammasome(s)IC50 (NLRP3)IC50 (NLRC4)IC50 (AIM2)IC50 (NLRP1)Reference
NLRP3/AIM2-IN-2 NLRP3, AIM20.2392 µMNot ReportedPotent InhibitorNot Reported[1]
C77 NLRP3, NLRC44.10 ± 2.1 µMSimilar to NLRP3No significant inhibitionNot Reported[2]
ADS032 NLRP1, NLRP3Potent InhibitorNo significant inhibitionNo significant inhibitionPotent Inhibitor[3]
Methylene Blue Broad SpectrumAttenuatedAttenuatedAttenuatedNot Reported[4]

Signaling Pathways of Key Inflammasomes

Understanding the distinct signaling cascades of different inflammasomes is fundamental to designing and interpreting specificity assays.

NLRP3_Signaling_Pathway cluster_activation Signal 2: Activation cluster_priming Signal 1: Priming cluster_assembly Inflammasome Assembly & Output Stimuli PAMPs / DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive Inactive NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC NEK7 NEK7 NEK7->NLRP3_active PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene NLRP3_gene->NLRP3_inactive pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis pro_IL1B Pro-IL-1β Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B IL-1β (Secreted) pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Signaling Pathway

NLRC4_Signaling_Pathway cluster_activation Activation cluster_assembly Inflammasome Assembly & Output Ligand Bacterial Ligands (e.g., Flagellin, T3SS) NAIP NAIP Ligand->NAIP NLRC4_active Active NLRC4 NAIP->NLRC4_active NLRC4_inactive Inactive NLRC4 NLRC4_inactive->NLRC4_active pro_Casp1 Pro-Caspase-1 NLRC4_active->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis pro_IL1B Pro-IL-1β Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B IL-1β (Secreted) pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRC4 Inflammasome Signaling Pathway

AIM2_Signaling_Pathway cluster_activation Activation cluster_assembly Inflammasome Assembly & Output dsDNA Cytosolic dsDNA AIM2_active Active AIM2 dsDNA->AIM2_active AIM2_inactive Inactive AIM2 AIM2_inactive->AIM2_active ASC ASC AIM2_active->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis pro_IL1B Pro-IL-1β Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B IL-1β (Secreted) pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

AIM2 Inflammasome Signaling Pathway

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of an NLRP3 inhibitor, a series of cell-based assays are required. The following protocols are based on established methodologies for characterizing inflammasome inhibitors.[2][3]

Cell Culture and Reagents
  • Cell Lines:

    • Human monocytic THP-1 cells (for NLRP3 and AIM2 assays).

    • Primary murine microglia from wild-type and NLRP3 knockout mice (for NLRC4 and validation assays).

  • Reagents:

    • Lipopolysaccharide (LPS) for inflammasome priming.

    • ATP or Nigericin as NLRP3 activators.

    • Flagellin (transfected) as an NLRC4 activator.

    • Poly(dA:dT) (transfected) as an AIM2 activator.

    • L18-MDP as an NLRP1 activator.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-1β.

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Experimental Workflow for Inhibitor Specificity Profiling

Experimental_Workflow cluster_setup Cell Preparation & Priming cluster_treatment Inhibitor & Activator Treatment cluster_analysis Data Collection & Analysis start Seed THP-1 or Primary Microglia prime Prime cells with LPS start->prime inhibitor Add varying concentrations of this compound prime->inhibitor activator Add specific inflammasome activator (ATP, Flagellin, poly(dA:dT), etc.) inhibitor->activator collect Collect cell supernatants activator->collect elisa Measure IL-1β secretion by ELISA collect->elisa ldh Measure cell death by LDH assay collect->ldh analyze Calculate IC50 values and assess specificity elisa->analyze ldh->analyze end Comparative Analysis analyze->end

Workflow for Specificity Validation
Detailed Methodologies

  • NLRP3 Inhibition Assay:

    • Prime THP-1 cells or primary microglia with LPS (e.g., 400 ng/ml for 3 hours).[2]

    • Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.

    • Activate the NLRP3 inflammasome by adding ATP (e.g., 4.5 mM for 45 minutes) or nigericin (e.g., 2 µM for 1 hour).[2]

    • Collect the supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

    • Determine the IC50 value by plotting the dose-response curve.

  • NLRC4 Specificity Assay:

    • Use primary microglia from NLRP3 knockout mice to eliminate the contribution of the NLRP3 inflammasome.[2]

    • Prime the cells with LPS (e.g., 150 ng/ml for 2 hours).[2]

    • Pre-incubate with this compound.

    • Activate the NLRC4 inflammasome by transfecting flagellin (e.g., 1 µg for 2 hours) into the cells.[2]

    • Measure IL-1β secretion by ELISA.

  • AIM2 Specificity Assay:

    • Prime THP-1 cells or primary microglia with LPS (e.g., 100 ng/ml for 2 hours).[2]

    • Pre-incubate with this compound.

    • Activate the AIM2 inflammasome by transfecting poly(dA:dT) (e.g., 1 µg for 2 hours).[2]

    • Measure IL-1β secretion by ELISA.

  • NLRP1 Specificity Assay:

    • Use human THP-1 macrophages.

    • Pre-treat cells with this compound.

    • Induce NLRP1 activation with a specific agonist like L18-MDP.[3]

    • Measure IL-1β secretion by ELISA.

  • Cytotoxicity Assay:

    • In parallel with the inhibition assays, assess the cytotoxicity of this compound at the tested concentrations using an LDH assay to ensure that the reduction in IL-1β secretion is not due to cell death.

Conclusion

The validation of inhibitor specificity is a critical step in inflammasome research. The evidence indicates that this compound is a dual inhibitor of both NLRP3 and AIM2 inflammasomes. For studies requiring the specific inhibition of NLRP3, it is crucial to use this compound with caution and to consider its effects on the AIM2 pathway. Researchers should perform comprehensive specificity profiling against a panel of NLRs, as outlined in the experimental protocols, to ensure the accurate interpretation of their findings. The use of knockout cell lines and specific activators for different inflammasomes provides a robust framework for validating the selectivity of any inflammasome inhibitor. This rigorous approach will ultimately lead to more reliable and reproducible scientific discoveries.

References

Selective Inhibition of the NLRP3 Inflammasome Over the AIM2 Inflammasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammasome Signaling Pathways: NLRP3 vs. AIM2

The NLRP3 and AIM2 inflammasomes are multi-protein complexes that play crucial roles in the innate immune response by activating caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[1][2] However, they are activated by distinct stimuli.

NLRP3 is activated by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger cellular stress signals such as potassium efflux, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[3] In contrast, the AIM2 inflammasome is directly activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of infection by DNA viruses and some bacteria.[3]

Below are diagrams illustrating the canonical activation pathways for the NLRP3 and AIM2 inflammasomes.

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs / DAMPs K_efflux K+ Efflux PAMPs_DAMPs->K_efflux ROS mtROS PAMPs_DAMPs->ROS NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis K_efflux->NLRP3_inactive ROS->NLRP3_inactive

Caption: NLRP3 Inflammasome Signaling Pathway.

AIM2_Pathway cluster_0 Cytoplasm dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 Binding ASC ASC AIM2->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: AIM2 Inflammasome Signaling Pathway.

Comparative Selectivity of Inflammasome Inhibitors

The development of small molecule inhibitors that can distinguish between different inflammasome complexes is a key area of research. A highly selective inhibitor would ideally target a component unique to one inflammasome pathway, thereby avoiding off-target effects on other beneficial inflammatory responses.

TargetSelective NLRP3 Inhibitor (e.g., MCC950)Non-Selective InhibitorRationale for Selectivity
NLRP3 Inflammasome Activation High Potency (nM to low µM IC50)Variable PotencyDirectly targets the NLRP3 protein, preventing its conformational change and subsequent oligomerization.[3]
AIM2 Inflammasome Activation No significant inhibitionPotential for inhibitionDoes not interact with the AIM2 sensor or downstream signaling components common to both pathways.
Mechanism of Action Binds directly to the NACHT domain of NLRP3, blocking ATP hydrolysis and preventing inflammasome assembly.[3]May target common downstream components like ASC or caspase-1, or have broader anti-inflammatory effects.Targeting the unique sensor protein of the inflammasome complex confers high selectivity.

Key Experimental Protocols for Assessing Inflammasome Selectivity

To determine the selectivity of a compound for the NLRP3 versus the AIM2 inflammasome, a series of in vitro cellular assays are typically employed. Below are detailed protocols for two fundamental experiments.

IL-1β Release Assay

This assay measures the amount of mature IL-1β secreted from immune cells, such as macrophages, in response to specific inflammasome activators.

Objective: To quantify the inhibitory effect of a test compound on NLRP3- and AIM2-dependent IL-1β secretion.

Materials:

  • Human or murine macrophages (e.g., THP-1 cells, bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

  • LPS (lipopolysaccharide) for priming

  • NLRP3 activator (e.g., Nigericin, ATP)

  • AIM2 activator (e.g., poly(dA:dT))

  • Test compound (e.g., NLRP3-IN-2)

  • ELISA kit for mature IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

  • Inflammasome Activation:

    • NLRP3 Activation: Add an NLRP3 activator (e.g., 5 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).

    • AIM2 Activation: Transfect the cells with an AIM2 activator (e.g., 1 µg/mL poly(dA:dT)) for 6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.[4][5]

  • Data Analysis: Calculate the IC50 value of the test compound for both NLRP3 and AIM2 activation by plotting the percentage of inhibition against the log concentration of the compound.

ASC Oligomerization Assay

This assay visualizes the formation of the ASC speck, a large protein aggregate that is a hallmark of inflammasome activation.[6]

Objective: To determine if a test compound inhibits the formation of the ASC speck, a critical step in inflammasome assembly.

Materials:

  • Macrophages expressing fluorescently tagged ASC (e.g., ASC-GFP)

  • LPS, NLRP3 activator, AIM2 activator, and test compound as in the IL-1β release assay

  • Fluorescence microscope

  • Cross-linking reagent (e.g., disuccinimidyl suberate - DSS)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-ASC antibody

Procedure (Microscopy):

  • Follow steps 1-4 from the IL-1β release assay using cells expressing ASC-GFP.

  • Fixation and Imaging: Fix the cells and visualize the formation of ASC specks (fluorescent puncta) using a fluorescence microscope.

  • Quantification: Count the number of cells with ASC specks in each treatment group.

Procedure (Western Blot):

  • Follow steps 1-4 from the IL-1β release assay.

  • Cell Lysis and Cross-linking: Lyse the cells and cross-link the ASC oligomers using DSS.[7]

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-ASC antibody.[7]

  • Analysis: Detect the presence of high molecular weight ASC oligomers. A reduction in these oligomers in the presence of the test compound indicates inhibition of inflammasome assembly.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of an inflammasome inhibitor.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Downstream Analysis Cell_Culture Macrophage Culture Priming LPS Priming Cell_Culture->Priming Inhibitor Inhibitor Treatment Priming->Inhibitor NLRP3_Activation NLRP3 Activation (Nigericin/ATP) Inhibitor->NLRP3_Activation AIM2_Activation AIM2 Activation (poly(dA:dT)) Inhibitor->AIM2_Activation IL1b_Assay IL-1β ELISA NLRP3_Activation->IL1b_Assay ASC_Assay ASC Oligomerization Assay NLRP3_Activation->ASC_Assay AIM2_Activation->IL1b_Assay AIM2_Activation->ASC_Assay Data_Analysis IC50 Determination & Selectivity Assessment IL1b_Assay->Data_Analysis ASC_Assay->Data_Analysis

Caption: Workflow for Inflammasome Inhibitor Selectivity Profiling.

Concluding Remarks

The selective inhibition of the NLRP3 inflammasome holds significant therapeutic promise for a wide range of inflammatory diseases. By employing rigorous experimental methodologies, researchers can accurately characterize the selectivity profile of novel inhibitors. The protocols and conceptual framework provided in this guide serve as a valuable resource for scientists and drug developers working to advance the field of inflammasome-targeted therapies. While the specific compound "this compound" remains to be fully characterized in publicly accessible literature, the principles of assessing selectivity against the AIM2 inflammasome are well-established and critical for the development of safe and effective treatments.

References

Head-to-Head Comparison of In Vitro NLRP3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] The aberrant activation of the NLRP3 inflammasome is implicated in numerous conditions, including metabolic disorders, neurodegenerative diseases, and autoimmune syndromes.[3][4][5] This has spurred the development of numerous small molecule inhibitors targeting different components of the inflammasome pathway.

This guide provides a head-to-head in vitro comparison of three well-characterized NLRP3 inhibitors: MCC950, Oridonin, and CY-09. We present their reported efficacy, mechanisms of action, and detailed experimental protocols for their evaluation.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[6] The second signal, or "activation," can be triggered by a diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances.[2][7] This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, which results in caspase-1 activation.[1][8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.[1][8]

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of pro-IL-1β & NLRP3 NFkB->Transcription Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) DAMPs DAMPs (e.g., ATP, Nigericin) Efflux K+ Efflux DAMPs->Efflux Efflux->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 Recruitment & Autocatalysis IL1b IL-1β / IL-18 Maturation & Release Casp1->IL1b GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Efficacy and Mechanism of Action

The following table summarizes the key characteristics of MCC950, Oridonin, and CY-09, providing a direct comparison of their in vitro potency and inhibitory mechanisms.

InhibitorTargetMechanism of ActionIC50 ValueSelectivityReference
MCC950 NLRP3 NACHT DomainDirectly binds to the Walker B motif, blocking ATP hydrolysis and subsequent ASC oligomerization.~7.5 nM (mouse BMDMs)~8.1 nM (human MDMs)Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[3][5][9]
Oridonin NLRP3 NACHT DomainForms a covalent bond with Cysteine 279, blocking the interaction between NLRP3 and NEK7, which is required for activation.~0.75 µM (mouse BMDMs)Selective for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[4][10][11]
CY-09 NLRP3 NACHT DomainDirectly binds to the ATP-binding site (Walker A motif), inhibiting NLRP3's ATPase activity.~6 µM (mouse BMDMs)Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[3][4][5][12]
  • MCC950 (CRID3) is a potent and highly selective diarylsulfonylurea-containing compound that blocks both canonical and non-canonical NLRP3 activation.[3][12] Its high potency makes it a benchmark compound in NLRP3 research.

  • Oridonin is a natural diterpenoid compound that specifically and covalently inhibits the NLRP3 inflammasome.[10][13] It prevents the crucial interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.[10][11]

  • CY-09 is a small molecule that directly targets the ATPase activity of NLRP3.[3][4] By binding to the ATP-binding motif, it prevents the conformational changes required for inflammasome activation.[5]

Experimental Methodologies

Evaluating the efficacy of NLRP3 inhibitors in vitro typically involves a standardized workflow using primary macrophages or monocytic cell lines like THP-1.

Experimental_Workflow cluster_workflow In Vitro NLRP3 Inhibition Assay Workflow cluster_analysis Downstream Analysis Readouts A 1. Cell Seeding (e.g., BMDMs, THP-1 cells) B 2. Priming (Signal 1) (e.g., LPS for 3-4h) A->B C 3. Inhibitor Treatment (e.g., MCC950, Oridonin, CY-09) B->C D 4. Activation (Signal 2) (e.g., ATP or Nigericin for 1-2h) C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F 6. Downstream Analysis E->F G IL-1β Release (ELISA) F->G H Pyroptosis (LDH Assay) F->H I Caspase-1 Activity (Western Blot) F->I J ASC Oligomerization (Western Blot) F->J

Caption: General experimental workflow for testing NLRP3 inhibitors.
Protocol 1: IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol is a standard method to quantify the inhibitory effect on NLRP3-mediated cytokine release.

Materials:

  • Primary murine Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS), ultrapure

  • ATP or Nigericin

  • NLRP3 inhibitor (e.g., MCC950, Oridonin, CY-09) dissolved in DMSO

  • PBS, ELISA kit for mouse IL-1β

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete DMEM and allow them to adhere overnight.[14]

  • Priming: Replace the medium with 200 µL of complete DMEM containing LPS (e.g., 500 ng/mL) and incubate for 3-4 hours at 37°C.[15]

  • Inhibitor Treatment: After priming, gently remove the medium and add 100 µL of fresh medium containing the desired concentration of the NLRP3 inhibitor or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.

  • Activation: Add the NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM), to each well and incubate for 1-2 hours at 37°C.[1][16]

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: Pyroptosis Measurement via LDH Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Cells prepared and treated as described in Protocol 1.

  • Commercial LDH cytotoxicity assay kit.

Procedure:

  • Follow Steps 1-4 from Protocol 1.

  • Prepare Controls: Include an "untreated" control (no LPS/activator), a "vehicle" control (LPS + activator + DMSO), and a "maximum LDH release" control (lyse untreated cells with the lysis buffer provided in the kit).[14]

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes.

  • LDH Measurement: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit and incubate as per the manufacturer's instructions.

  • Read Absorbance: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.

  • Calculate Cytotoxicity: Determine the percentage of LDH release relative to the maximum release control after subtracting background absorbance.

Protocol 3: ASC Oligomerization Assay

This biochemical assay visualizes the formation of the large ASC speck, a hallmark of inflammasome activation.

Materials:

  • Cells cultured in larger formats (e.g., 6-well plates).

  • Lysis buffer (e.g., PBS with 1% NP40 and protease inhibitors).[15]

  • Disuccinimidyl suberate (DSS) for cross-linking.

  • SDS-PAGE and Western blot reagents.

  • Anti-ASC antibody.

Procedure:

  • Cell Treatment: Seed BMDMs in 6-well plates and treat with LPS, inhibitor, and activator as described in Protocol 1, scaling up volumes appropriately.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with 200 µL of ice-cold lysis buffer.[15]

  • Centrifugation: Centrifuge the lysates at 6000 x g for 15 minutes at 4°C. The pellet contains the ASC specks.

  • Pellet Wash: Discard the supernatant, wash the pellet with PBS, and resuspend it in 100 µL of PBS.

  • Cross-linking: Add DSS to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.

  • Western Blotting: Stop the reaction by adding sample buffer. Boil the samples and analyze them by SDS-PAGE and Western blotting using an anti-ASC antibody. ASC oligomers will appear as high-molecular-weight bands (dimers, trimers, and a high-molecular-weight speck). A reduction in these bands in inhibitor-treated samples indicates successful inhibition of inflammasome assembly.[3]

References

Unraveling the Selectivity of NLRP3-IN-2: A Comparative Guide to Its Cross-reactivity with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of NLRP3-IN-2, also known as NLRP3 Inflammasome Inhibitor I, with other key cellular signaling pathways. Due to the limited availability of public data on this compound, this guide also draws comparisons with other well-characterized NLRP3 inhibitors to provide a broader context for evaluating its potential off-target effects.

This compound is a novel inhibitor of the NLRP3 inflammasome. It is described as an intermediate in the synthesis of the anti-diabetic drug glyburide, but lacks the cyclohexylurea moiety responsible for insulin release. While it has shown efficacy in inhibiting NLRP3 inflammasome formation in cellular and in vivo models of myocardial infarction, a comprehensive public profile of its selectivity against other signaling pathways remains largely unavailable. This guide aims to address this gap by presenting the known information and highlighting areas where further investigation is required.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal, often initiated by Toll-like receptor (TLR) activation and subsequent NF-κB signaling, followed by an activation signal from a variety of stimuli. This leads to the assembly of the inflammasome, activation of caspase-1, and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3 Signaling Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inflammatory Response PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR binds NF-kB NF-kB TLR->NF-kB activates pro-IL-1b pro-IL-1b NF-kB->pro-IL-1b upregulates pro-IL-18 pro-IL-18 NF-kB->pro-IL-18 upregulates NLRP3 (inactive) NLRP3 (inactive) NF-kB->NLRP3 (inactive) upregulates IL-1b IL-1b pro-IL-1b->IL-1b IL-18 IL-18 pro-IL-18->IL-18 NLRP3 (active) NLRP3 (active) NLRP3 (inactive)->NLRP3 (active) Stimuli Stimuli Stimuli->NLRP3 (inactive) activates ASC ASC NLRP3 (active)->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleaves Caspase-1->pro-IL-1b cleaves Caspase-1->pro-IL-18 cleaves Inflammation Inflammation IL-1b->Inflammation IL-18->Inflammation This compound This compound This compound->NLRP3 (active) inhibits

Figure 1: Simplified NLRP3 inflammasome signaling pathway and the putative target of this compound.

Comparison of Inhibitor Selectivity

An ideal NLRP3 inhibitor would specifically target the NLRP3 protein without affecting other inflammasomes (e.g., NLRC4, AIM2) or interfering with upstream signaling pathways like TLR, NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for a normal immune response.

Cross-reactivity with Other Inflammasomes

There is currently no publicly available data on the selectivity of this compound against other inflammasome complexes such as NLRC4 and AIM2. For comparison, the well-studied NLRP3 inhibitor MCC950 has been shown to be highly selective for NLRP3, with no significant inhibition of NLRC4 or AIM2 inflammasomes.

InhibitorNLRP3 InhibitionNLRC4 InhibitionAIM2 Inhibition
This compound YesData not availableData not available
MCC950 YesNoNo

Table 1: Comparison of Inflammasome Selectivity.

Interaction with Upstream Signaling Pathways

The priming of the NLRP3 inflammasome is critically dependent on the activation of NF-κB and MAPK pathways, which are downstream of TLRs. Off-target inhibition of these pathways could lead to broader immunosuppressive effects.

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation and immunity. There is no specific data on whether this compound affects NF-κB activation. Some less selective NLRP3 inhibitors have been reported to also inhibit NF-κB, which can confound the interpretation of their effects.

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is involved in a wide range of cellular processes, including inflammation. Their potential inhibition by this compound has not been publicly documented.

Upstream_Signaling TLR TLR MAPK MAPK TLR->MAPK NF-kB NF-kB TLR->NF-kB NLRP3 Priming NLRP3 Priming MAPK->NLRP3 Priming NF-kB->NLRP3 Priming NLRP3-IN-2_cross_reactivity->MAPK ? NLRP3-IN-2_cross_reactivity->NF-kB ?

Figure 2: Potential cross-reactivity of this compound with upstream signaling pathways.

Experimental Protocols for Assessing Cross-reactivity

To rigorously assess the selectivity of this compound, a series of well-defined experimental protocols should be employed.

Inflammasome Selectivity Assay

Objective: To determine if this compound inhibits other inflammasomes.

Methodology:

  • Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) from wild-type, Nlrp3-/-, Nlrc4-/-, and Aim2-/- mice.

  • Priming: Prime cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of inflammasome components.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound for 30 minutes.

  • Inflammasome Activation:

    • NLRP3: Stimulate with ATP (5 mM) or Nigericin (10 µM).

    • NLRC4: Transfect with flagellin (1 µg/mL).

    • AIM2: Transfect with poly(dA:dT) (1 µg/mL).

  • Readout: Measure IL-1β secretion in the supernatant by ELISA and assess cell death (pyroptosis) using an LDH assay.

Inflammasome_Selectivity_Workflow BMDMs BMDMs LPS Priming LPS Priming BMDMs->LPS Priming Inhibitor Treatment Inhibitor Treatment LPS Priming->Inhibitor Treatment Activator Activator Inhibitor Treatment->Activator IL-1b ELISA / LDH Assay IL-1b ELISA / LDH Assay Activator->IL-1b ELISA / LDH Assay NLRP3, NLRC4, or AIM2

Figure 3: Experimental workflow for assessing inflammasome selectivity.
NF-κB Activation Assay

Objective: To evaluate the effect of this compound on NF-κB signaling.

Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Inhibitor Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate cells with LPS (100 ng/mL).

  • Readout:

    • Western Blot: Analyze cell lysates for the phosphorylation of IκBα and the p65 subunit of NF-κB.

    • Reporter Assay: Use cells stably expressing an NF-κB-luciferase reporter and measure luminescence.

    • Cytokine Measurement: Measure the secretion of NF-κB-dependent cytokines like TNF-α and IL-6 by ELISA.

MAPK Activation Assay

Objective: To determine if this compound affects MAPK signaling.

Methodology:

  • Cell Culture: Use a macrophage cell line.

  • Inhibitor Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate cells with LPS (100 ng/mL).

  • Readout (Western Blot): Analyze cell lysates for the phosphorylation of p38, JNK, and ERK.

Conclusion and Future Directions

While this compound shows promise as an inhibitor of the NLRP3 inflammasome, a comprehensive understanding of its selectivity and potential off-target effects is currently lacking in the public domain. To establish its therapeutic potential and ensure a favorable safety profile, rigorous investigation into its cross-reactivity with other inflammasomes and key inflammatory signaling pathways such as NF-κB and MAPK is essential. The experimental protocols outlined in this guide provide a framework for such investigations. Further studies, including broad kinase profiling (kinome scans), are also warranted to fully characterize the specificity of this compound and guide its future development as a therapeutic agent.

Validating NLRP3-IN-2 Efficacy: A Comparative Guide for Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in a host of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory processes. Small molecule inhibitors of NLRP3, such as NLRP3-IN-2, hold significant therapeutic promise. Validating the efficacy and specificity of these inhibitors is paramount, and the use of NLRP3 knockout (KO) mouse models provides the definitive genetic tool for this purpose. This guide offers a comparative framework for validating the efficacy of this compound, drawing on established data from other well-characterized NLRP3 inhibitors.

The Critical Role of NLRP3 Knockout Mice

NLRP3 KO mice are indispensable for confirming that the observed effects of an inhibitor are directly mediated through the inhibition of the NLRP3 inflammasome. By comparing the inhibitor's performance in wild-type (WT) mice with its lack of effect in NLRP3 KO mice, researchers can unequivocally demonstrate on-target activity. This genetic approach provides a crucial baseline for interpreting pharmacological data and rules out potential off-target effects. Studies have shown that in NLRP3 deficient mice, the pathological outcomes of various inflammatory stimuli are significantly reduced, highlighting the central role of this inflammasome.

Comparative Efficacy of NLRP3 Inhibitors

While direct head-to-head in vivo comparative data for this compound in NLRP3 KO mice is not extensively published, we can establish a framework for its evaluation by examining data from other potent and selective NLRP3 inhibitors, such as MCC950 and CY-09.

InhibitorDisease ModelKey Findings in WT MiceValidation in NLRP3 KO MiceReference
MCC950 Muckle-Wells Syndrome (CAPS model)Rescued neonatal lethality, reduced inflammatory cytokines.MCC950 had no effect in NLRP3 KO mice, confirming its specificity.[1]
Experimental Autoimmune Encephalomyelitis (EAE)Attenuated disease severity.Efficacy was absent in NLRP3 KO mice.[1]
Sepsis (CLP model)Increased survival compared to vehicle-treated WT mice.Not explicitly stated in the provided abstract, but implied by the use of Nlrp3-/- mice as a control group showing increased survival.[2]
CY-09 Monosodium Urate (MSU)-induced PeritonitisSuppressed IL-1β production and neutrophil influx.CY-09 had no effect on Listeria monocytogenes-induced IL-1β production in Nlrp3-/- mice, demonstrating specificity for the NLRP3 pathway over the AIM2 inflammasome pathway.[3]
RRx-001 Experimental Autoimmune Encephalomyelitis (EAE)Decreased CNS expression of proinflammatory cytokines.The anti-inflammatory effect was absent in NLRP3 knockout mice.[4]

Experimental Protocols for In Vivo Validation

A robust experimental design is crucial for the successful validation of NLRP3 inhibitors. Below are detailed methodologies for key experiments.

Monosodium Urate (MSU)-Induced Peritonitis

This model is a classic and acute way to induce NLRP3-dependent inflammation.

  • Animals: Wild-type and NLRP3-/- mice (C57BL/6 background is common).

  • Reagents:

    • Monosodium urate (MSU) crystals (prepared by dissolving uric acid in NaOH at a high temperature and allowing it to crystallize).

    • NLRP3 inhibitor (e.g., this compound) and vehicle control.

  • Procedure:

    • Administer the NLRP3 inhibitor or vehicle to both WT and NLRP3-/- mice via the appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and timing should be based on prior pharmacokinetic studies.

    • After a set pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneally injecting a suspension of MSU crystals (e.g., 1 mg in sterile PBS).

    • After a defined period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.

  • Outcome Measures:

    • Cell Infiltration: Count the number of neutrophils in the peritoneal lavage fluid using a hemocytometer or flow cytometry.

    • Cytokine Analysis: Measure the levels of IL-1β in the peritoneal lavage fluid using ELISA.

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics systemic inflammation.

  • Animals: Wild-type and NLRP3-/- mice.

  • Reagents:

    • Lipopolysaccharide (LPS).

    • NLRP3 inhibitor and vehicle.

  • Procedure:

    • Pre-treat WT and NLRP3-/- mice with the inhibitor or vehicle.

    • Inject a lethal or sub-lethal dose of LPS intraperitoneally.

  • Outcome Measures:

    • Survival: Monitor survival rates over a set period (e.g., 72 hours).

    • Systemic Cytokines: Collect blood at various time points to measure serum levels of IL-1β and other cytokines (e.g., TNF-α, IL-6) by ELISA.

Visualizing the Pathways and Workflow

Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting the results.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Functions PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β (active) Pro_IL1B->IL1B Cleavage NLRP3_active NLRP3 Activation & Oligomerization NLRP3_inactive->NLRP3_active PAMPs_DAMPs_2 PAMPs / DAMPs (e.g., ATP, MSU) K_efflux K+ Efflux PAMPs_DAMPs_2->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activation Casp1->Pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis NLRP3_IN_2 This compound NLRP3_IN_2->NLRP3_active Inhibits

Caption: The NLRP3 inflammasome signaling pathway, a two-step process involving priming and activation, leading to inflammation.

Experimental_Workflow cluster_groups Experimental Groups cluster_procedure Experimental Procedure cluster_outcomes Expected Outcomes WT_Vehicle Wild-Type + Vehicle Treatment Inhibitor/Vehicle Administration WT_Vehicle->Treatment WT_Inhibitor Wild-Type + this compound WT_Inhibitor->Treatment KO_Vehicle NLRP3 KO + Vehicle KO_Vehicle->Treatment KO_Inhibitor NLRP3 KO + this compound KO_Inhibitor->Treatment Inflammation Induction of NLRP3-dependent Inflammation (e.g., MSU, LPS) Treatment->Inflammation Sample Sample Collection (Peritoneal Lavage, Blood) Inflammation->Sample Analysis Analysis (ELISA, Flow Cytometry) Sample->Analysis WT_V_Outcome High Inflammation Analysis->WT_V_Outcome WT + Vehicle WT_I_Outcome Reduced Inflammation Analysis->WT_I_Outcome WT + Inhibitor KO_V_Outcome Low/No Inflammation Analysis->KO_V_Outcome KO + Vehicle KO_I_Outcome Low/No Inflammation Analysis->KO_I_Outcome KO + Inhibitor

Caption: Workflow for validating NLRP3 inhibitor efficacy in WT and KO mouse models.

By following these rigorous validation protocols and comparing the results for this compound with established inhibitors, researchers can confidently assess its therapeutic potential and mechanism of action. The use of NLRP3 knockout mice remains the gold standard for confirming the specificity of any novel NLRP3 inflammasome inhibitor.

References

A Comparative Analysis of NLRP3 Inflammasome Small Molecule Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death known as pyroptosis. The dysregulation of the NLRP3 inflammasome is implicated in numerous conditions, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. This has spurred the development of small molecule inhibitors aimed at modulating its activity. This guide provides a comparative analysis of NLRP3-IN-2 and other notable small molecule inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers and drug development professionals in this field.

Performance Comparison of NLRP3 Inhibitors

The efficacy of small molecule inhibitors targeting the NLRP3 inflammasome is typically evaluated based on their potency (IC50), selectivity, and mechanism of action. Below is a summary of these key parameters for this compound and other well-characterized inhibitors.

InhibitorTargetIC50Mechanism of ActionSelectivity
This compound NLRP3 InflammasomeNot explicitly defined in public literature, but inhibits IL-1β release in response to LPS/ATP stimulation.[1]An intermediate in the synthesis of glyburide, it inhibits the formation of the NLRP3 inflammasome.[1][2][3]Specific for the NLRP3 inflammasome; does not affect AIM2 or NLRC4 inflammasomes.[3]
MCC950 NLRP3 (NACHT domain)~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs)[4]Directly binds to the Walker B motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent ASC oligomerization.[5]Highly selective for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1.[6]
Oridonin NLRP3 (NACHT domain)~0.75 µMForms a covalent bond with Cysteine 279 in the NACHT domain, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.Selective for the NLRP3 inflammasome.
Dapansutrile (OLT1177) NLRP3~1 nM (J774 macrophages)Inhibits NLRP3 ATPase activity, preventing the interaction between NLRP3 and ASC, and thus blocking inflammasome assembly.Selective for the NLRP3 inflammasome.[7]
CY-09 NLRP3 (NACHT domain)~6 µM (mouse BMDMs)Directly binds to the ATP-binding site (Walker A motif) of the NACHT domain, inhibiting NLRP3 ATPase activity.[8]Specific for the NLRP3 inflammasome.[6]
Inzomelid NLRP3 InflammasomePotent, selective, and brain-penetrant. Specific IC50 values are not publicly detailed.A potent and selective inhibitor of the NLRP3 inflammasome.Selective for the NLRP3 inflammasome.
Tranilast NLRP3 (NACHT domain)~10-15 µMBinds to the NACHT domain, inhibiting NLRP3-ASC oligomerization.Selective for the NLRP3 inflammasome.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_activation Activation Signals cluster_priming Priming Signal (Signal 1) cluster_assembly Inflammasome Assembly (Signal 2) cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR TLR/NF-κB Pathway PAMPs/DAMPs->TLR NLRP3_inactive Inactive NLRP3 PAMPs/DAMPs->NLRP3_inactive Pro_IL1B pro-IL-1β pro-IL-18 TLR->Pro_IL1B NLRP3_exp NLRP3 Expression TLR->NLRP3_exp IL1B Mature IL-1β IL-18 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active K+ efflux, ROS, etc. ASC ASC NLRP3_active->ASC Recruitment ASC_Oligo ASC Oligomerization ASC->ASC_Oligo Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage ASC_Oligo->Pro_Casp1 Recruitment Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3_active Inhibits formation MCC950 MCC950 MCC950->NLRP3_active Inhibits ATPase Oridonin Oridonin Oridonin->NLRP3_active Covalent modification Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Inhibits ATPase

Caption: NLRP3 Inflammasome Signaling Pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Evaluating NLRP3 Inhibitors cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_data Data Analysis Cell_Culture Culture Immune Cells (e.g., BMDMs, THP-1) Priming Prime with LPS (Signal 1) Cell_Culture->Priming Inhibitor_Add Add Test Inhibitor Priming->Inhibitor_Add Activation Activate with ATP/Nigericin (Signal 2) Inhibitor_Add->Activation ELISA IL-1β/IL-18 ELISA Activation->ELISA ASC_Assay ASC Oligomerization Assay Activation->ASC_Assay Caspase1_Assay Caspase-1 Activity Assay Activation->Caspase1_Assay LDH_Assay LDH Assay (Pyroptosis) Activation->LDH_Assay Data_Analysis IC50 Determination and Statistical Analysis ELISA->Data_Analysis ASC_Assay->Data_Analysis Caspase1_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor screening.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.

NLRP3 Inflammasome Activation and Inhibition in Macrophages

Objective: To assess the ability of a small molecule inhibitor to block NLRP3 inflammasome activation in vitro.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Test inhibitor (e.g., this compound)

  • ELISA kit for IL-1β (mouse or human)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours in serum-free medium.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (or vehicle control) for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 60 minutes).

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess pyroptosis and ensure that the inhibitor is not cytotoxic at the tested concentrations.

ASC Oligomerization Assay

Objective: To determine if an inhibitor prevents the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • Primed and activated macrophages (as described above)

  • Lysis buffer (e.g., Triton X-100 based)

  • Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-ASC antibody

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a suitable lysis buffer.

  • Cross-linking: Pellet the insoluble fraction containing ASC specks by centrifugation. Resuspend the pellet and treat with a cross-linking agent like DSS to stabilize the ASC oligomers.

  • Western Blotting: Separate the cross-linked proteins by SDS-PAGE on a gradient gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against ASC, followed by a secondary HRP-conjugated antibody. Visualize the ASC monomers, dimers, trimers, and high-molecular-weight oligomers by chemiluminescence. A reduction in the oligomeric forms in the presence of the inhibitor indicates its efficacy.

NLRP3 ATPase Activity Assay

Objective: To directly measure the effect of an inhibitor on the ATPase activity of the NLRP3 protein.

Materials:

  • Recombinant human NLRP3 protein

  • ATP

  • Assay buffer (containing MgCl2)

  • Malachite green phosphate assay kit or equivalent ADP/ATP detection kit

  • Test inhibitor

Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant NLRP3 protein with the assay buffer.

  • Inhibitor Incubation: Add various concentrations of the test inhibitor or vehicle control and incubate for a specified time.

  • Initiate Reaction: Add ATP to initiate the ATPase reaction and incubate at 37°C.

  • Measure ATP Hydrolysis: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based assay, or measure the ratio of ADP to ATP using a luminescence-based assay kit.

  • Data Analysis: Calculate the percentage of inhibition of ATPase activity at each inhibitor concentration to determine the IC50 value.

Conclusion

The landscape of small molecule inhibitors targeting the NLRP3 inflammasome is rapidly evolving, with several promising candidates demonstrating potent and selective activity. This compound, along with established inhibitors like MCC950, Oridonin, and Dapansutrile, offers valuable tools for researchers to dissect the role of the NLRP3 inflammasome in various diseases. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of these and future inhibitors, ultimately accelerating the development of novel anti-inflammatory therapies. Researchers are encouraged to adapt and optimize these protocols to their specific experimental systems to ensure robust and reproducible results.

References

Confirming On-Target Effects of NLRP3 Inhibitors with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target activity of a potent and selective NLRP3 inflammasome inhibitor, using a representative compound, against genetic knockdown of NLRP3.

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] Upon activation by a wide array of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[1][2][3] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[1][6]

Validating that a small molecule inhibitor acts specifically through its intended target, in this case, the NLRP3 protein, is crucial. A powerful method for this validation is to compare the phenotypic effects of the inhibitor with the effects of genetically silencing the target protein. This guide will compare the use of a pharmacological inhibitor with siRNA-mediated knockdown of NLRP3.

Pharmacological Inhibition vs. Genetic Knockdown

Pharmacological Inhibition: Small molecule inhibitors of NLRP3, such as MCC950, are designed to directly bind to the NLRP3 protein and prevent its activation.[1] These inhibitors offer the advantage of acute, dose-dependent, and reversible target engagement, which is relevant for therapeutic applications.

Genetic Knockdown: Techniques like RNA interference (RNAi), using small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduce the expression of the target protein (NLRP3) at the translational level.[7][8] This approach provides a highly specific way to assess the consequences of the absence of the target protein.

Comparative Data Summary

The following table summarizes the expected outcomes when comparing an effective NLRP3 inhibitor with NLRP3 genetic knockdown in a cellular model of inflammasome activation (e.g., LPS-primed macrophages stimulated with ATP or nigericin).

Parameter Pharmacological Inhibition (e.g., MCC950) Genetic Knockdown (siRNA/shRNA) Control (Vehicle/Scrambled siRNA)
NLRP3 Protein Expression No changeSignificantly reducedBaseline expression
Caspase-1 Cleavage (p20/p10 subunits) Significantly reducedSignificantly reducedRobustly detected
IL-1β Secretion Significantly reducedSignificantly reducedHigh levels of secretion
Cell Viability (in the absence of pyroptosis inducers) No significant effectNo significant effectNormal viability

Experimental Protocols

siRNA-Mediated Knockdown of NLRP3 in Macrophages

This protocol describes the transient knockdown of NLRP3 in a macrophage cell line (e.g., J774A.1 or THP-1) using siRNA.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • NLRP3-targeting siRNA and non-targeting control (scrambled) siRNA

  • Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed macrophages in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-50 pmol of siRNA (NLRP3-targeting or scrambled control) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex to each well containing the cells and fresh medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal time should be determined to achieve maximal knockdown of NLRP3 protein.

  • Validation of Knockdown: After incubation, lyse a subset of cells to confirm NLRP3 protein knockdown by Western blot analysis.

NLRP3 Inflammasome Activation and Inhibition

This protocol is for the activation of the NLRP3 inflammasome in macrophages and treatment with a pharmacological inhibitor.

Materials:

  • Macrophages (wild-type or transfected with siRNA) in 6-well plates

  • LPS (Lipopolysaccharide)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO

  • Vehicle control (DMSO)

  • Serum-free culture medium

Procedure:

  • Priming (Signal 1):

    • Replace the culture medium with fresh medium containing 1 µg/mL LPS.

    • Incubate the cells for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Following priming, replace the medium with serum-free medium.

    • Add the NLRP3 inhibitor at the desired concentration (e.g., 1 µM MCC950) or an equivalent volume of DMSO (vehicle control) to the respective wells.

    • Incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Add the NLRP3 activator to the wells (e.g., 5 mM ATP for 30-60 minutes, or 10 µM Nigericin for 60-90 minutes).

  • Sample Collection:

    • After the activation period, carefully collect the cell culture supernatants for IL-1β ELISA.

    • Lyse the remaining cells for Western blot analysis of caspase-1.

Western Blot for Caspase-1 Cleavage

This protocol details the detection of the active p20 subunit of caspase-1 in cell lysates.

Materials:

  • Cell lysates from the experiment

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Look for the appearance of the cleaved p20 or p10 subunit as an indicator of caspase-1 activation.

ELISA for IL-1β Secretion

This protocol describes the quantification of secreted IL-1β in the cell culture supernatants.

Materials:

  • Cell culture supernatants

  • Human or mouse IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Follow Manufacturer's Instructions: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Visualizations

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 Activators ATP, Nigericin, etc. P2X7R P2X7R Activators->P2X7R Signal 2 NFkB NF-κB TLR4->NFkB NLRP3_protein NLRP3 P2X7R->NLRP3_protein K+ efflux pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_gene->NLRP3_protein IL1b Mature IL-1β pro_IL1b->IL1b Cleavage Casp-1 Inflammasome NLRP3 Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b->PAMPs_DAMPs Secretion

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Downstream Analysis start Seed Macrophages inhibitor_arm Pharmacological Inhibition start->inhibitor_arm knockdown_arm Genetic Knockdown start->knockdown_arm lps_prime Prime with LPS (Signal 1) inhibitor_arm->lps_prime knockdown_transfection Transfect with NLRP3 siRNA/Control siRNA knockdown_arm->knockdown_transfection inhibitor_treatment Pre-treat with NLRP3 Inhibitor/Vehicle atp_stim Stimulate with ATP (Signal 2) inhibitor_treatment->atp_stim knockdown_transfection->lps_prime lps_prime->inhibitor_treatment collect_samples Collect Supernatant & Lysates atp_stim->collect_samples elisa IL-1β ELISA (Supernatant) collect_samples->elisa western Caspase-1 Western Blot (Lysates) collect_samples->western compare Compare Results elisa->compare western->compare

Caption: Experimental workflow for comparative analysis.

References

Assessing the Potency of NLRP3 Inhibitors Against Clinically Relevant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases. Gain-of-function mutations in the NLRP3 gene lead to a group of autoinflammatory conditions known as Cryopyrin-Associated Periodic Syndromes (CAPS), making the NLRP3 protein a prime therapeutic target. This guide provides a comparative assessment of various NLRP3 inhibitors, with a focus on their potency against wild-type and CAPS-associated mutant NLRP3. The information is compiled from preclinical studies and is intended to aid in the research and development of novel NLRP3-targeted therapies.

Introduction to NLRP3 and Mutant-Driven Disease

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[1][2] Gain-of-function mutations in NLRP3 result in a hyperactive inflammasome, leading to excessive cytokine production and the severe inflammatory symptoms characteristic of CAPS.[3] Consequently, the development of small molecule inhibitors that can effectively suppress the activity of both wild-type and mutant NLRP3 is of significant therapeutic interest.

Comparative Potency of NLRP3 Inhibitors

Several small molecule inhibitors targeting the NLRP3 inflammasome have been developed and characterized. Their efficacy can vary significantly depending on the activation status and mutational landscape of the NLRP3 protein. The following tables summarize the reported potencies (IC50 values) of key NLRP3 inhibitors against wild-type and various CAPS-associated NLRP3 mutants.

Inhibitor Target Reported IC50 (nM) against Wild-Type NLRP3 Cell Type Activator Reference
MCC950 (CRID3)NLRP3 NACHT domain4 - 9Mouse BMDMNigericin[1]
CY-09NLRP3 NACHT domain (ATP-binding motif)~300Human THP-1Nigericin[4]
OLT1177NLRP3 ATPase activityNot explicitly stated in nM, but effectiveMonocytes from CAPS patientsLPS[5]
YQ128 (17)NLRP3300J774A.1 macrophagesLPS/ATP[6]
NIC-11NLRP3 CRID3-binding pocketNot explicitly stated in nM, but potentMouse macrophagesNot specified[7]
NIC-12NLRP3 CRID3-binding pocket~10-fold more potent than CRID3Mouse macrophages, CAPS patient monocytesNot specified[7]
BAL-0028NLRP3 NACHT domain (distinct from MCC950 site)Nanomolar potencyHuman THP-1, monocytesNigericin, ATP, MSU[8]
BAL-0598NLRP3 NACHT domain (distinct from MCC950 site)More potent than MCC950 against select mutantsNot specifiedNot specified[8]

Table 1: Potency of NLRP3 Inhibitors against Wild-Type NLRP3. BMDM: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; J774A.1: Mouse macrophage cell line; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate.

NLRP3 Mutant Inhibitor Observed Effect Cell Type/Model Reference
L351P, A350VMCC950Failed to inhibit inflammatory pathologyMouse models of CAPS[1]
E313KMCC950Dose-dependently inhibited IL-1β and caspase-1 processingPBMCs from MWS patient[9]
T348MMCC950Less potent inhibitory effectMacrophages expressing mutant[10]
General CAPS mutantsCY-09Showed remarkable therapeutic effectsMouse models of CAPS[4]
General CAPS mutantsOLT1177Lowered caspase-1 activity and IL-1β secretionMonocytes from CAPS patients[5]
F523Y, T348M, D303N, N477K, E567KNIC-12Significantly increased potency compared with CRID3Primary monocytes from CAPS patients[7]
Select hyperactive mutantsBAL-0028, BAL-0598More potent inhibition than MCC950Not specified[8]

Table 2: Comparative Efficacy of NLRP3 Inhibitors against CAPS-Associated Mutants. MWS: Muckle-Wells Syndrome; PBMC: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The assessment of NLRP3 inhibitor potency relies on a set of key in vitro assays that measure distinct stages of inflammasome activation.

IL-1β Secretion Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a primary downstream indicator of inflammasome activation.

Protocol:

  • Cell Culture and Priming: Plate primary macrophages (e.g., bone marrow-derived macrophages) or a monocytic cell line (e.g., THP-1) in a 96-well plate. For experiments with wild-type NLRP3, prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL for 3 hours) to upregulate pro-IL-1β and NLRP3 expression.[11] Cells expressing CAPS-associated NLRP3 mutants often do not require this priming step as they are constitutively active.[3]

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the NLRP3 inhibitor (e.g., NLRP3-IN-2 or other comparators) for a specified period (e.g., 30-60 minutes).

  • NLRP3 Activation: For primed wild-type cells, add a specific NLRP3 activator such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for the final 30-60 minutes of culture.[11]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression.

ASC Speck Formation Assay

Activation of the NLRP3 inflammasome leads to the oligomerization of the adaptor protein ASC into a large, single perinuclear structure termed the "ASC speck".[12][13] Visualizing and quantifying ASC specks serves as an upstream marker of inflammasome assembly.[14]

Protocol (Fluorescence Microscopy):

  • Cell Culture and Treatment: Seed cells (e.g., immortalized macrophages expressing a fluorescently-tagged ASC) on glass coverslips in a multi-well plate. Treat with LPS (if required) and inhibitors as described in the IL-1β secretion assay.

  • NLRP3 Activation: Add an NLRP3 activator like nigericin.

  • Fixation and Staining: Fix the cells with paraformaldehyde. If not using a fluorescently tagged ASC, permeabilize the cells and stain with a primary antibody against ASC followed by a fluorescently-labeled secondary antibody.[13] Stain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal or fluorescence microscope.

  • Quantification: Count the number of cells containing an ASC speck and express this as a percentage of the total number of cells.

Pyroptosis Assay (LDH Release)

Pyroptosis is a lytic form of cell death that results in the release of cytosolic contents, including the enzyme lactate dehydrogenase (LDH), into the supernatant.[15][16]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described for the IL-1β secretion assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer a portion of the supernatant to a new plate.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available colorimetric LDH cytotoxicity assay kit.[17][18]

  • Lysis Control: For normalization, lyse a set of untreated control cells with a lysis buffer provided in the kit to determine the maximum LDH release.

  • Data Analysis: Calculate the percentage of LDH release for each condition relative to the maximum LDH release from lysed cells.

Visualizing Key Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the NLRP3 signaling pathway and the experimental workflows for assessing inhibitor potency.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_output Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Various Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitor (e.g., this compound) Inhibitor->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_activation Inflammasome Activation cluster_assays Readouts cluster_analysis Data Analysis start Seed Cells (e.g., Macrophages) priming LPS Priming (for wild-type NLRP3) start->priming inhibitor Add NLRP3 Inhibitor (Dose-Response) priming->inhibitor activation Add NLRP3 Activator (e.g., Nigericin) inhibitor->activation elisa IL-1β ELISA (Supernatant) activation->elisa microscopy ASC Speck Microscopy (Fixed Cells) activation->microscopy ldh LDH Release Assay (Supernatant) activation->ldh ic50 Calculate IC50 elisa->ic50 quantify_specks Quantify % Speck+ Cells microscopy->quantify_specks quantify_lysis Quantify % Cell Lysis ldh->quantify_lysis

Caption: General workflow for assessing NLRP3 inhibitor potency.

Conclusion

The landscape of NLRP3 inhibitors is rapidly evolving, with several compounds demonstrating promising activity in preclinical models. However, the efficacy of these inhibitors can be significantly influenced by the presence of CAPS-associated mutations in NLRP3. While inhibitors like MCC950 have been instrumental in studying NLRP3 biology, they may have limitations in treating patients with certain NLRP3 mutations. Newer generation inhibitors, such as CY-09, NIC-12, and the BAL series, appear to offer improved potency against some of these mutant forms.

For drug development professionals, it is crucial to screen candidate inhibitors against a panel of clinically relevant NLRP3 mutants to ascertain their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative assessments. Future research should continue to explore the structure-activity relationships of these inhibitors and their binding modes to both wild-type and mutant NLRP3 to guide the design of more effective and broadly applicable therapeutics for NLRP3-driven diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NLRP3-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of NLRP3-IN-2, a compound utilized in inflammasome research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Quantitative Data Summary
PropertyValueSource
Product Name This compoundMedChemExpress
CAS Number 16673-34-0MedChemExpress[2]
Hazard Classification Not classified as hazardousInferred from NLRP3/AIM2-IN-3 SDS[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)MedChemExpress[2]
Storage (Solid) -20°C for up to 3 yearsSelleck Chemicals[3]
Storage (in Solvent) -80°C for up to 1 yearSelleck Chemicals[3]

Experimental Protocols: Disposal Procedures

The following protocols provide detailed methodologies for the proper disposal of this compound in both solid form and as a solution in Dimethyl Sulfoxide (DMSO).

Disposal of Solid (Powder) this compound

Unused or waste this compound in its solid form should be treated as non-hazardous chemical waste.

Methodology:

  • Containerization: Ensure the waste this compound powder is in a securely sealed container. If possible, use the original container. The container must be clearly and accurately labeled.

  • Labeling: The label should include the chemical name ("this compound"), the quantity, and the words "Non-Hazardous Chemical Waste for Disposal."

  • Segregation: Store the container with other non-hazardous solid chemical waste, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of solid chemical waste. This may involve placing it in a designated waste accumulation area for pickup by your institution's environmental health and safety (EHS) office.[4][5][6]

Disposal of this compound in DMSO Solution

Solutions of this compound in DMSO require handling as chemical waste, primarily due to the properties of the solvent.

Methodology:

  • Waste Collection: Collect all waste solutions of this compound in DMSO in a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled.

  • Labeling: The waste container label must clearly state "Waste this compound in DMSO" and list the approximate concentration and total volume. It should also be marked as "Hazardous Waste" due to the solvent content.[7][8]

  • Storage: Store the sealed waste container in a well-ventilated area, such as a fume hood or a designated satellite accumulation area, away from heat and ignition sources.[8] Secondary containment is recommended to prevent spills.[5]

  • Disposal Request: Do not dispose of DMSO solutions down the drain.[9][10] Arrange for disposal through your institution's EHS office. They will ensure it is handled in accordance with local, state, and federal regulations, which may involve incineration or other specialized treatments.[11]

Mandatory Visualizations

NLRP3 Signaling Pathway Overview

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Functions PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 and pro-IL-1β NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 ProIL1b pro-IL-1β Transcription->ProIL1b Stimuli Diverse Stimuli (e.g., K+ efflux, ROS) Stimuli->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b IL-1β Release ProIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: A diagram illustrating the two-signal model of NLRP3 inflammasome activation.

Experimental Workflow: this compound Disposal

Disposal_Workflow cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal start Waste this compound decision Is it in solid form or in DMSO solution? start->decision solid_container Securely seal in a labeled container. decision->solid_container Solid liquid_container Collect in a labeled, leak-proof container. decision->liquid_container DMSO Solution solid_label Label as 'Non-Hazardous Chemical Waste'. solid_container->solid_label solid_store Store with other non-hazardous solid waste. solid_label->solid_store solid_dispose Dispose via institutional EHS procedures. solid_store->solid_dispose liquid_label Label as 'Hazardous Waste' (this compound in DMSO). liquid_container->liquid_label liquid_store Store in a ventilated area with secondary containment. liquid_label->liquid_store liquid_dispose Arrange for EHS pickup. DO NOT sink dispose. liquid_store->liquid_dispose

Caption: A workflow diagram for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.